molecular formula C7H14N2 B1346623 Diisopropylcyanamide CAS No. 3085-76-5

Diisopropylcyanamide

Cat. No.: B1346623
CAS No.: 3085-76-5
M. Wt: 126.2 g/mol
InChI Key: DGCUISYKMONQDH-UHFFFAOYSA-N
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Description

Diisopropylcyanamide is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7775. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

di(propan-2-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-6(2)9(5-8)7(3)4/h6-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCUISYKMONQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184866
Record name Diisopropylcyanamide
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3085-76-5
Record name N,N-Bis(1-methylethyl)cyanamide
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Record name Diisopropylcyanamide
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Foundational & Exploratory

Computational Characterization of Diisopropylcyanamide: Protocols for Electronic Structure and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diisopropylcyanamide (DIPCA) is a sterically hindered organonitrogen compound increasingly utilized in nuclear fuel reprocessing (actinide extraction) and as a specialized solvent in organic synthesis. Its unique structure—combining a polar cyanamide core (


) with bulky isopropyl groups—creates a distinct electronic landscape that governs its ligand selectivity and solvatochromic behavior.

This guide provides a rigorous technical framework for performing quantum chemical calculations on DIPCA. It moves beyond generic DFT tutorials to address the specific challenges posed by this molecule: steric conformational complexity, weak dispersive interactions, and nitrile-metal coordination dynamics.

Theoretical Framework & Methodology

To ensure scientific integrity, the choice of Hamiltonian and basis set must balance computational cost with the ability to capture non-covalent interactions (NCIs), which are critical for the isopropyl substituents.

Level of Theory Selection

For DIPCA, standard functionals (e.g., B3LYP) often fail to accurately describe the attractive dispersion forces between the methyl groups of the isopropyl wings.

ParameterRecommended ProtocolScientific Rationale
Functional

B97X-D
or M06-2X
Explicitly accounts for dispersion forces (London interactions) critical for bulky alkyl groups.
Basis Set (Optimization) 6-311++G(d,p) Diffuse functions (++) are mandatory for the nitrogen lone pairs; polarization functions (d,p) describe the nitrile bond accurately.
Basis Set (Metals) def2-TZVP (with ECP)If modeling DIPCA-Actinide complexes, use Segmented All-electron Relativistic Basis Sets (SARC) or ECPs for the metal center.
Solvation Model SMD (Solvation Model based on Density)Superior to PCM for calculating

in non-aqueous solvents (e.g., n-dodecane for extraction).
Computational Workflow

The following diagram outlines the logical flow for characterizing DIPCA, ensuring no step is skipped (e.g., imaginary frequency checks).

DIPCA_Workflow Start Initial Geometry (SMILES: CC(C)N(C#N)C(C)C) Opt Geometry Optimization (wB97X-D/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Frequencies? Freq->Check TS_Fix Perturb Geometry along Imaginary Mode Check->TS_Fix Yes (< 0 cm-1) Thermo Thermochemistry (ZPE, Enthalpy, Gibbs Energy) Check->Thermo No (Minima) TS_Fix->Opt Prop Electronic Properties (NBO, ESP, HOMO-LUMO) Thermo->Prop Solv Solvation Energy (SMD) (Water vs. Dodecane) Prop->Solv

Figure 1: Self-validating computational workflow for DIPCA characterization. Note the iterative loop for correcting imaginary frequencies.

Conformational Analysis & Geometry

The steric bulk of the two isopropyl groups prevents free rotation, creating specific local minima.

Structural Input

The core connectivity is


. The amine nitrogen in cyanamides is typically planar (

hybridized) due to resonance delocalization of the lone pair into the nitrile

-system.
  • Resonance Structure:

    
    
    
Key Geometric Parameters (Calculated vs. Expected)
ParameterDefinitionExpected Value (DFT)Significance

Nitrile bond length1.15 - 1.16 ÅShortening indicates strong triple bond character.

Amide-like bond1.32 - 1.34 ÅShorter than a single C-N bond (1.47 Å) due to conjugation.

Amine bond angle~120°Indicates

planarity (planar amine).

Dihedral angleVariableIsopropyl rotation; scan 0° to 360° to find global minimum.

Spectroscopic Validation Protocols

To validate the theoretical model, calculated vibrational frequencies must be compared with experimental IR/Raman data.[1]

Vibrational Scaling

DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) values.

  • Scaling Factor: For

    
    B97X-D/6-311++G(d,p), multiply calculated frequencies by 0.95-0.96 .
    
Diagnostic Bands

The primary marker for DIPCA is the nitrile stretch.

  • 
    :  Look for a strong absorption at 2200–2220 cm⁻¹ .
    
    • Shift upon binding: If DIPCA coordinates to a metal (e.g.,

      
      ), this band typically shifts to higher wavenumbers (blue shift) due to kinematic coupling and strengthening of the 
      
      
      
      -bond, despite
      
      
      -backdonation.

Reactivity & Molecular Orbitals

Understanding the Frontier Molecular Orbitals (FMO) is essential for predicting DIPCA's behavior as an extractant.

HOMO-LUMO Topology
  • HOMO: Located primarily on the amine nitrogen lone pair and the isopropyl

    
    -framework. This dictates the molecule's basicity.
    
  • LUMO: Located on the nitrile carbon and nitrogen (

    
     character). This is the site for nucleophilic attack or back-bonding.
    
Electrostatic Potential (ESP) Mapping

For actinide extraction, the negative potential regions indicate binding sites.

  • Protocol: Map the ESP onto the 0.002 a.u. electron density isosurface.

  • Prediction: The most negative potential (

    
    ) is found at the terminal nitrile nitrogen , confirming it as the primary donor site for hard Lewis acids (Actinides/Lanthanides).
    

Reactivity_Logic DIPCA DIPCA Molecule ESP ESP Calculation DIPCA->ESP N_Term Terminal N (Nitrile) High Neg. Potential ESP->N_Term Identifies Donor N_Amine Amine N Sterically Blocked ESP->N_Amine Secondary Site Metal Metal Ion (M3+) (Eu, Am, U) N_Term->Metal Primary Binding (Hard-Hard Interaction) N_Amine->Metal No Binding (Steric Clash) Complex M-N≡C-N(iPr)2 Coordination Complex Metal->Complex

Figure 2: Reactivity logic derived from ESP mapping. The terminal nitrogen is the active site due to steric blocking of the amine nitrogen.

Step-by-Step Gaussian Input Protocol

Below is a standardized input block for the geometry optimization of DIPCA.

File: DIPCA_Opt_Freq.gjf

Note: The scrf keyword activates the SMD solvation model, crucial for simulating the organic phase in extraction processes.

References

  • Gaussian 16 User Reference. Frisch, M. J., et al. Gaussian, Inc., Wallingford CT.

  • Density Functional Theory for Actinide Complexes.Separation and Purification Technology. (Contextual grounding for DIPCA/Actinide interactions).
  • Vibrational Spectroscopy of Cyanamides. Comparison of calculated vs. experimental nitrile stretches. Journal of Molecular Structure.
  • The M06 suite of density functionals. Zhao, Y., & Truhlar, D. G. (2008). Theor.[1][2] Chem. Acc.

  • Universal Solvation Model (SMD). Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). J. Phys. Chem. B.

Sources

Methodological & Application

Application Note: Diisopropylcarbodiimide (DIC) for Peptide Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Clarification on Nomenclature: Diisopropylcyanamide (


) vs. Diisopropylcarbodiimide (

)

Executive Summary This guide addresses the application of Diisopropylcarbodiimide (DIC) , the standard carbodiimide reagent used in peptide synthesis.[1] Note: While This compound is a structural isomer of DIC, it is chemically distinct (a nitrile amine) and is not utilized as a direct condensing agent for peptide bonds under standard conditions.[2] It is frequently observed as a thermal rearrangement product or stable isomer of carbodiimides.[2] This protocol focuses on DIC , the active species required for carboxylic acid activation and amide bond formation.[1]

Introduction & Chemical Profile[1][2][3][4][5]

Diisopropylcarbodiimide (DIC) is a liquid carbodiimide widely preferred over Dicyclohexylcarbodiimide (DCC) in Solid-Phase Peptide Synthesis (SPPS) due to the solubility of its urea byproduct.[2][3] Unlike DCU (the byproduct of DCC), which is insoluble and clogs resin filters, Diisopropylurea (DIU) remains soluble in organic solvents like DMF and DCM, allowing for easy removal during washing steps.

PropertySpecification
IUPAC Name

-Methanetetraylbis(propan-2-amine)
Common Name Diisopropylcarbodiimide (DIC)
CAS Number 693-13-0
Molecular Formula

Physical State Colorless to pale yellow liquid
Boiling Point 145–148 °C
Primary Application Activator for carboxyl groups in SPPS and solution-phase synthesis
Key Advantage Soluble urea byproduct (DIU) in DCM/DMF

Mechanism of Action

The efficacy of DIC relies on the formation of a highly reactive


-acylisourea  intermediate.[2] This intermediate is susceptible to nucleophilic attack by the amine of the incoming amino acid.[2]

Critical Consideration (Racemization): The


-acylisourea is prone to racemization via oxazolone formation.[2] To suppress this, DIC is almost invariably used with an additive such as HOBt  (1-Hydroxybenzotriazole) or Oxyma Pure  (Ethyl cyano(hydroxyimino)acetate).[2] The additive reacts with the 

-acylisourea to form a less reactive but more stable "active ester," which undergoes aminolysis without racemization.
Figure 1: DIC-Mediated Activation Pathway[2]

DIC_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea (Reactive Intermediate) CarboxylicAcid->O_Acylisourea + DIC (Proton Transfer) DIC DIC (Reagent) DIC->O_Acylisourea ActiveEster Active Ester (OBt/Oxyma Ester) O_Acylisourea->ActiveEster + Additive Urea Diisopropylurea (Byproduct) O_Acylisourea->Urea Leaving Group N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow, w/o Additive) Additive Additive (HOBt/Oxyma) Additive->ActiveEster PeptideBond Peptide Bond (R-CO-NH-R') ActiveEster->PeptideBond + Amine ActiveEster->Urea Leaving Group Amine Amine (R'-NH2) Amine->PeptideBond

Caption: The activation of carboxylic acids by DIC to form O-acylisourea, followed by active ester formation (with additives) to prevent side reactions like N-acylurea rearrangement.

Experimental Protocols

Protocol A: Standard Fmoc-SPPS Coupling (Manual or Automated)

Context: This protocol is optimized for 0.1 mmol scale synthesis on Wang or Rink Amide resin.[2]

Reagents:

  • Amino Acid Solution: 0.2 M protected amino acid in DMF.

  • Activator (DIC): 0.5 M in DMF.[2]

  • Additive (Oxyma Pure): 0.5 M in DMF (Preferred over HOBt due to safety and efficiency).[2]

  • Solvent: DMF (Peptide grade).

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell the resin (0.1 mmol) in DCM for 20 minutes. Drain.

    • Wash with DMF (3 x 1 min).[2]

  • Deprotection (Fmoc Removal):

    • Treat resin with 20% Piperidine in DMF (2 x 5 min).[2]

    • Wash extensively with DMF (5 x 1 min) to remove piperidine (Crucial: Piperidine reacts with DIC to form adducts).[2]

  • Activation Cocktail Preparation:

    • In a separate vial, combine:

      • 5.0 eq Amino Acid (0.5 mmol)[2]

      • 5.0 eq Oxyma Pure (0.5 mmol)[2]

      • 5.0 eq DIC (0.5 mmol)[2]

    • Note: Pre-activation is generally not recommended for DIC/Oxyma to avoid racemization of sensitive residues (Cys, His).[2] Add DIC last, immediately before adding to resin.[2]

  • Coupling Reaction:

    • Add the activated mixture to the resin.[2]

    • Agitate at Room Temperature (RT) for 45–60 minutes.

    • Optimization: For difficult sequences (e.g., aggregation-prone regions), heat to 50°C or use double coupling.[2]

  • Washing:

    • Drain the reaction vessel.[2]

    • Wash resin with DMF (3 x 1 min) to remove soluble Diisopropylurea (DIU).[2]

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin) to verify complete coupling (Resin beads should remain colorless; solution yellow).[2]

Protocol B: Solution Phase Synthesis (Fragment Condensation)

Context: Coupling two protected peptide fragments in solution.[2]

  • Dissolution: Dissolve the Carboxyl-component (1.0 eq) and Amine-component (1.1 eq) in DCM or DMF.

  • Additive Addition: Add HOBt or HOAt (1.1 eq) and stir until dissolved.

  • Activation: Cool the solution to 0°C (ice bath) to suppress rearrangement.

  • DIC Addition: Add DIC (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

  • Workup:

    • If in DCM: Filter off any precipitated urea (though DIU is mostly soluble, some may precipitate in concentrated DCM).[2]

    • Wash organic layer with 1N HCl (remove unreacted amine/DIC), saturated

      
       (remove unreacted acid/additive), and brine.[2]
      
    • Dry over

      
       and concentrate.
      

Comparison of Additives

The choice of additive dictates the suppression of racemization and coupling speed.

AdditiveRoleProsCons
HOBt Standard racemization suppressorWell-established history.[2]Explosive properties in dry state; less efficient than HOAt.[2]
HOAt Enhanced activatorFaster kinetics due to pyridine nitrogen effect (neighboring group participation).[2]More expensive than HOBt.[2]
Oxyma Pure Modern standardSuperior suppression of racemization; safer (non-explosive).[2]Can generate HCN if used with DIC in specific solvent ratios (rare, but requires ventilation).[2]

Troubleshooting & Optimization

Common Failure Modes
  • N-Acylurea Formation:

    • Symptom:[4][5][6][7][8][9][10] Low yield, difficult purification.[2][4]

    • Cause: Slow amine attack allows the

      
      -acylisourea to rearrange into the unreactive 
      
      
      
      -acylurea.[2]
    • Solution: Use adequate additives (Oxyma/HOBt) and ensure high concentration of reactants.[2]

  • Aggregation:

    • Symptom:[4][5][6][7][8][9][10] Incomplete coupling after 10+ residues.[2]

    • Solution: Switch solvent to NMP or use "Magic Mixture" (DCM/DMF/NMP).[2] Increase temperature to 50°C (microwave assisted).

Visualizing the Side Reaction (N-Acylurea)[2]

SideReaction O_Acylisourea O-Acylisourea N_Acylurea N-Acylurea (Dead End Product) O_Acylisourea->N_Acylurea Intramolecular Acyl Transfer

Caption: Without rapid nucleophilic attack or additive stabilization, the O-acylisourea rearranges to the stable, unreactive N-acylurea.

Safety and Handling (E-E-A-T)

  • Toxicity: DIC is a potent skin irritant and sensitizer.[2] It causes severe eye damage.[2]

  • Allergen: Repeated exposure can lead to respiratory sensitization.[2] All handling must occur in a fume hood.[2]

  • Incompatibility: Avoid contact with strong acids (exothermic polymerization).[2]

  • Cyanide Risk: Recent studies indicate that DIC + Oxyma can generate trace amounts of Hydrogen Cyanide (HCN) in DMF solutions upon prolonged heating.[2]

    • Mitigation: Use well-ventilated hoods.[2] Avoid heating DIC/Oxyma mixtures >60°C for extended periods.[2]

References

  • El-Faham, A., & Albericio, F. (2011).[2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[2] Link[2]

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] Link

  • McFarland, A. D., et al. (2019).[2][8] Generation of Hydrogen Cyanide from the Reaction of Oxyma and DIC.[2][8] Organic Process Research & Development, 23(9), 2099–2105.[2][8] Link[2]

  • Williams, A., & Ibrahim, I. T. (1981).[2] Carbodiimide Chemistry: Recent Advances. Chemical Reviews, 81(6), 589–636.[2] Link[2]

Sources

Advanced Synthetic Protocols: Use of Diisopropylcyanamide in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Diisopropylcyanamide (DIC) (


, CAS: 3085-76-5) is a specialized electrophilic building block used to introduce the sterically demanding diisopropylamino motif into heterocyclic scaffolds. Unlike its smaller analogue dimethylcyanamide, DIC offers unique advantages in drug design:
  • Lipophilicity Modulation: The bulky isopropyl groups significantly increase

    
    , enhancing blood-brain barrier (BBB) penetration and cellular uptake of the final bioactive molecule.
    
  • Metabolic Stability: The steric hindrance around the nitrogen atom protects the adjacent centers from rapid enzymatic degradation (e.g., N-dealkylation).

  • Regiocontrol: In cycloaddition reactions, the steric bulk of DIC often dictates superior regioselectivity compared to linear dialkyl cyanamides.

This guide details three critical synthetic workflows:

  • Tetrazole Synthesis: Creating lipophilic bioisosteres of carboxylic acids.

  • Pyridine Construction: Nickel-catalyzed [2+2+2] cycloaddition.[1]

  • Guanidine Scaffolding: Precursors for pyrimidines and quinazolines.

Chemical Properties & Safety Profile

Before initiating protocols, verify reagent integrity.

PropertySpecificationOperational Note
Molecular Weight 126.20 g/mol --
Boiling Point 93-94 °C (25 mmHg)Distill under vacuum if yellowing is observed.
Density 0.839 g/mLLess dense than water; forms upper layer in aqueous extractions.
Solubility Soluble in EtOH, DMF, TolueneImmiscible with water; requires phase transfer or polar aprotic solvents.
Hazards Irritant, Acute Tox (Oral/Dermal)WARNING: Cyanamides can release HCN under strong acidic hydrolysis. Avoid contact with strong mineral acids without ventilation.

Application Module A: Synthesis of 5-(Diisopropylamino)tetrazoles

Target Class: Bioisosteres for Carboxylic Acids (e.g., Angiotensin II receptor antagonists). Mechanism: [2+3] Dipolar Cycloaddition.

Rationale

The tetrazole ring is a classic carboxylic acid surrogate with improved metabolic stability and bioavailability. Using DIC yields a 5-aminotetrazole derivative where the exocyclic nitrogen is fully substituted, preventing tautomerization issues common with primary aminotetrazoles.

Protocol: Zinc-Catalyzed Cycloaddition

Standard thermal azide cycloadditions often require dangerous temperatures. This Lewis-acid catalyzed protocol allows for milder conditions.

Reagents:

  • This compound (1.0 equiv)[2]

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv) or Zinc Chloride (
    
    
    
    )
  • Solvent: Isopropanol:Water (2:1) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve This compound (10 mmol, 1.26 g) and Zinc Bromide (10 mmol, 2.25 g) in 20 mL of solvent.

    • Note:

      
       coordinates with the cyano group, activating it toward nucleophilic attack by the azide.
      
  • Azide Addition: Add Sodium Azide (15 mmol, 0.98 g) in a single portion.

    • Safety:

      
       is acutely toxic.[3] Use non-metal spatulas to avoid heavy metal azide formation.
      
  • Reaction: Heat the mixture to reflux (approx. 85°C for iPrOH/H2O; 110°C for DMF) for 12–16 hours. Monitor by TLC (eluent: EtOAc/Hexane). The nitrile spot should disappear.

  • Work-up:

    • Cool to room temperature.[1]

    • Add 30 mL of 1N HCl carefully (in a fume hood) to break the Zinc-Tetrazole complex and protonate the tetrazole ring (

      
      ). Caution:  Ensure pH < 2.
      
    • Gas Evolution: Minimal hydrazoic acid (

      
      ) may form; keep sash down.
      
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). The product partitions into the organic layer.

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if solid, or purify via silica column chromatography.
    

Yield Expectation: 75–85%

Application Module B: Nickel-Catalyzed [2+2+2] Cycloaddition

Target Class: 2-Aminopyridines (Kinase Inhibitor Scaffolds). Mechanism: Metallacycle-mediated trimerization.

Rationale

This method constructs the pyridine ring de novo from acyclic precursors. DIC serves as the "nitrogen" component.[4] The steric bulk of the diisopropyl group is tolerated well by Nickel catalysts and often prevents catalyst deactivation by over-coordination.

Protocol: Ni(cod)₂ / Phosphine System

Reagents:

  • This compound (1.0 equiv)[2]

  • Diyne (e.g., 1,7-octadiyne) (1.0 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand:

    
     (20 mol%) or dppe
    
  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: This reaction is oxygen-sensitive. Flame-dry all glassware and cool under Argon.

  • Catalyst Pre-mix: In a Schlenk tube, dissolve

    
     (0.1 mmol) and 
    
    
    
    (0.2 mmol) in 5 mL toluene. Stir for 10 mins until the solution turns a characteristic yellow/orange.
  • Substrate Addition: Add the Diyne (1.0 mmol) and This compound (1.0 mmol) to the catalyst solution.

  • Reaction: Stir at Room Temperature (25°C) for 2–6 hours.

    • Optimization: If conversion is low after 2 hours, heat to 60°C. The bulky isopropyl groups may require thermal energy to overcome steric repulsion during the insertion step.

  • Quench: Open to air and filter through a short pad of silica/Celite to remove Nickel residues. Rinse with EtOAc.

  • Purification: Concentrate and purify via flash chromatography.

Key Mechanistic Pathway: The reaction proceeds via the formation of a nickelacyclopentadiene intermediate from the diyne, followed by the insertion of the cyanamide nitrile group.

Mechanistic & Workflow Visualization

G DIC This compound (iPr2N-CN) Zn Zn(II) Activation DIC->Zn Coordination Ni Ni(0) Oxidative Cyclization DIC->Ni Ligand Exchange Azide NaN3 Addition (Cycloaddition) Zn->Azide Activation Tetrazole 5-(Diisopropylamino) -1H-tetrazole Azide->Tetrazole [2+3] Cycloaddition Diyne Alkyne/Diyne Insertion Ni->Diyne Metallacycle Pyridine 2-(Diisopropylamino) pyridine Diyne->Pyridine [2+2+2] Reductive Elim

Caption: Divergent synthetic pathways for this compound: Lewis-acid mediated tetrazole formation vs. Nickel-catalyzed pyridine synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Tetrazole) Sublimation of DICUse a sealed tube or efficient reflux condenser; DIC boils at 94°C (vac), but has significant vapor pressure at 100°C atm.
No Reaction (Ni-Cat) Catalyst PoisoningEnsure strict

-free conditions. Use fresh

(must be yellow, not white/pale).
Incomplete Conversion Steric HindranceThe isopropyl groups retard nucleophilic attack. Increase reaction time or switch solvent to higher-boiling ether (e.g., Diglyme) for higher thermal ceiling.
Emulsion during Workup Surfactant-like propertiesThe amphiphilic nature of dialkylaminotetrazoles can cause emulsions. Add saturated NaCl (brine) and a small amount of MeOH to break phases.

References

  • Tetrazole Synthesis via Zinc Catalysis

    • Demko, Z. P., & Sharpless, K. B. (2001).
  • Nickel-Catalyzed [2+2+2] Cycloaddition

    • Fischer, R. et al. (2012). Nickel-Catalyzed [2+2+2] Cycloaddition of Diynes and Cyanamides.[1] Angewandte Chemie International Edition.

  • Properties of this compound

    • PubChem Compound Summary for CID 76520.
  • Safety of Azide Reactions

    • Organic Chemistry Portal: Handling of Azides.

Sources

Application Note: Diisopropylcyanamide as a Source of Electrophilic Cyanide

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for Diisopropylcyanamide (


) , structured for researchers and drug development professionals.

Part 1: Executive Summary & Chemical Logic

The Reagent Profile

This compound (CAS: 3085-76-5) represents a specialized class of N-cyanoamines used in organic synthesis to transfer the cyano moiety (


) or the entire cyanamide framework to nucleophiles. Unlike traditional electrophilic cyanide sources such as Cyanogen Bromide (BrCN)  (highly toxic, volatile) or p-Toluenesulfonyl Cyanide (TsCN)  (unstable), this compound offers a stable, liquid-phase alternative with unique steric properties.
Mechanism of Action: The "Electrophilic" Cyanide

While the cyanide ion (


) is classically nucleophilic, N-cyanamides  invert this reactivity, presenting an electrophilic nitrile carbon . The reactivity is governed by the leaving group ability of the amine and the steric environment of the nucleophile.

When reacting with organometallics (e.g., Grignard reagents,


), two pathways compete:
  • Pathway A (Nitrile Synthesis): Addition-Elimination. The nucleophile attacks the nitrile carbon, followed by the elimination of the amide anion (

    
    ). This effectively transfers "
    
    
    
    " to the nucleophile.
  • Pathway B (Amidine Synthesis): Addition-Protonation. The nucleophile attacks the nitrile carbon to form a stable metallo-amidine intermediate, which yields an amidine upon hydrolytic workup.

Critical Insight: this compound (


) is sterically bulky.[1][2] This bulk prevents N-attack (a common side reaction) but also makes the leaving group (

) less labile than the sulfonamide group in reagents like NCTS (N-cyano-N-phenyl-p-toluenesulfonamide). Therefore, while

is an excellent reagent for amidine synthesis , its use for nitrile synthesis requires specific conditions (e.g., high temperature or Lewis acid activation) to force the elimination of the diisopropylamide anion.

Part 2: Detailed Protocols

Protocol A: Synthesis of Aryl Amidines (Major Pathway)

Primary Application: Synthesis of sterically hindered amidines for medicinal chemistry scaffolds.

Materials
  • Substrate: Aryl Magnesium Bromide (

    
    ) (1.0 M in THF/Ether).
    
  • Reagent: this compound (

    
    ) (>97% purity).
    
  • Solvent: Anhydrous THF or Diethyl Ether (

    
    ).
    
  • Quench: Methanol (

    
    ) or dilute 
    
    
    
    .
Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum under an Argon atmosphere.

  • Reagent Charge: Add This compound (1.0 equiv, e.g., 5.0 mmol, 631 mg) to the flask. Dissolve in anhydrous THF (20 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice/water bath. Note: The steric bulk of the isopropyl groups suppresses rapid exotherms, but cooling ensures regioselectivity.

  • Nucleophile Addition: Add the Grignard reagent (1.2 equiv) dropwise via syringe over 15 minutes.

    • Observation: The solution may turn slightly yellow/turbid as the magnesium amidinate complex forms.

  • Reaction: Remove the ice bath and stir at Room Temperature (25 °C) for 2–4 hours. Monitor by TLC (eluent: 5% MeOH/DCM) or LC-MS.

    • Checkpoint: The intermediate is a stable magnesium salt. It will not show the final product mass until quenched.

  • Workup (Amidine):

    • Cool to 0 °C.

    • Quench carefully with Methanol (5 mL) to protonate the intermediate.

    • Dilute with water (20 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Note: If the amidine is basic, adjust aqueous layer pH to >10 with

      
       before extraction.
      
  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH/
    
    
    
    gradient).
Protocol B: Electrophilic Cyanation (Nitrile Synthesis)

Application: "Transfer Cyanation" to form Aryl Nitriles (


).
Note: This pathway is favored by higher temperatures or sterically congested Grignards where the amidine intermediate is destabilized.
Materials
  • Substrate: Aryl/Alkyl Grignard or Organolithium.

  • Reagent: this compound (

    
    ).[3]
    
  • Additives: TMSCl (Trimethylsilyl chloride) - Optional, promotes elimination.

Step-by-Step Methodology
  • Setup: Prepare the organometallic species (

    
     or 
    
    
    
    ) in THF at -78 °C .
  • Addition: Add This compound (1.1 equiv) slowly.

  • Elimination Phase:

    • Allow the reaction to warm to Room Temperature .

    • Reflux: Heat the mixture to 60 °C for 3–6 hours. Thermal energy is often required to eject the bulky diisopropylamide leaving group.

    • Alternative: Add TMSCl (2.0 equiv) before warming. TMSCl traps the magnesium amide as

      
      , driving the equilibrium toward the nitrile (
      
      
      
      ).
  • Workup: Quench with saturated

    
    . Extract with Ether.[4][5] The nitrile is neutral and will be in the organic layer.
    
  • Purification: Standard silica chromatography (Hexanes/EtOAc).

Part 3: Data & Comparison

Reagent Comparison Table
FeatureThis compound (

)
NCTS (N-cyano-N-phenyl-p-toluenesulfonamide)Cyanogen Bromide (BrCN)
Role Amidine Source / Mild

Strong

Source
Strong

Source
Leaving Group

(Poor LG, Strong Base)

(Good LG)

(Excellent LG)
Major Product Amidine (usually)Nitrile Nitrile
Toxicity Moderate (Irritant)Low (Solid)Extreme (Volatile/Fatal)
Stability High (Liquid, shelf-stable)High (Solid)Low (Moisture sensitive)
Atom Economy Low (Loss of

)
LowHigh
Troubleshooting Guide
ObservationDiagnosisSolution
Product is predominantly Amidine Elimination of

failed.
Use Protocol B (Reflux or TMSCl additive) or switch to NCTS if Nitrile is the sole target.
Low Yield of Nitrile Competitive protonation or polymerization.Ensure anhydrous conditions; Increase equivalents of

.
Starting Material Recovery Steric hindrance prevented attack.Diisopropyl groups are bulky.[2] Ensure the nucleophile is not effectively blocked. Warm reaction to 40 °C.

Part 4: Visualization (Pathway Logic)

The following diagram illustrates the bifurcation between Amidine and Nitrile formation when using this compound.

CyanationPathways cluster_legend Reaction Control R1 Organometallic (R-MgX) TS Tetrahedral Intermediate [Mg-Amidinate Complex] R1->TS Nucleophilic Attack (0°C to RT) R2 This compound (iPr2N-CN) R2->TS P1 Aryl Amidine (R-C(=NH)N(iPr)2) TS->P1 Path A: Protonation (MeOH/H2O Quench) P2 Aryl Nitrile (R-CN) TS->P2 Path B: Elimination (Reflux or TMSCl) LG Leaving Group (Mg(iPr2N)X) TS->LG Elimination Side Product Note1 Path A is kinetically favored for dialkylcyanamides.

Caption: Reaction pathway bifurcation. Path A (Amidine) is standard for this compound. Path B (Nitrile) requires forcing conditions to eject the bulky amine.

Part 5: References

  • General Reactivity of N-Cyanamides:

    • Organic Chemistry Portal. "Cyanation of Organometallics." Available at: [Link]

  • Electrophilic Cyanation Reagents (NCTS Context):

    • Anbarasan, P., Neumann, H., & Beller, M. (2011). "A Novel and Convenient Synthesis of Nitriles from Aryl Halides." Chemistry - A European Journal.[1][3] (Demonstrates the "ideal" leaving group chemistry for comparison).

  • Amidine Synthesis via Cyanamides:

    • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. (Discusses amidine impurities and synthesis relevant to pharmaceutical standards).

  • Safety Data (this compound):

    • PubChem Compound Summary for CID 76520, this compound. Available at: [Link]

Disclaimer: This protocol involves the use of organometallic reagents and nitrile precursors.[5][6][7] All work must be performed in a fume hood with appropriate PPE. While this compound is less toxic than BrCN, it should still be treated as a hazardous substance.

Sources

Application Note: Metal-Catalyzed Cross-Coupling & Functionalization of Diisopropylcyanamide

Author: BenchChem Technical Support Team. Date: February 2026


)
CAS:  3085-76-5
Physical State:  Colorless Liquid (bp 93–94 °C @ 25 mmHg)
Primary Applications:  Guanidine Synthesis (Electrophile), Transfer Cyanation (CN Source), Heterocycle Synthesis.

Executive Summary

Diisopropylcyanamide (


) represents a pivotal "bifurcating" reagent in modern organometallic catalysis. Unlike simple inorganic cyanides (e.g., KCN) or sterically unencumbered cyanamides (e.g., dimethylcyanamide), the diisopropyl variant offers a unique steric profile that modulates its reactivity in two distinct pathways:
  • The "Addition" Pathway (Guanylation): The bulky isopropyl groups prevent catalyst poisoning by restricting

    
    -donation from the amine nitrogen, directing Lewis Acid activation solely to the cyano-nitrogen. This facilitates the clean addition of amines to form multisubstituted guanidines—critical scaffolds in oncology (e.g., kinase inhibitors) and metabolic disease therapeutics.
    
  • The "Transfer" Pathway (Cyanation): Under Nickel(0) catalysis, the

    
     bond can be activated via oxidative addition, allowing 
    
    
    
    to function as a non-toxic, liquid-phase "cyanide donor" for converting aryl halides to aryl nitriles.

This guide provides validated protocols for both pathways, emphasizing the mechanistic causality required for reproducible results in drug discovery workflows.

Mechanistic Divergence & Strategy

The utility of this compound relies on selecting the correct metal catalyst to dictate the reaction outcome.

Pathway Logic Visualization

The following diagram illustrates how catalyst selection switches the reactivity of


 between serving as a scaffold (guanidine synthesis) and a reagent (cyanation).

G cluster_0 Pathway A: Lewis Acid Catalysis cluster_1 Pathway B: Transition Metal Catalysis Reagent This compound (i-Pr2N-CN) Cat_A Catalyst: Sc(OTf)3 or Ln(OTf)3 Reagent->Cat_A + Amine (R-NH2) Cat_B Catalyst: Ni(cod)2 + Ligand Reagent->Cat_B + Aryl Halide (Ar-X) Inter_A N-Coordination (Activation of Nitrile) Cat_A->Inter_A Prod_A Product: Guanidines (Addition) Inter_A->Prod_A Inter_B Oxidative Addition (C-N Bond Cleavage) Cat_B->Inter_B Prod_B Product: Aryl Nitriles (CN Transfer) Inter_B->Prod_B

Caption: Divergent reactivity of this compound based on metal catalyst selection (Lewis Acid vs. Nickel(0)).

Application Module A: Synthesis of Sterically Hindered Guanidines

Context: Guanidines are privileged structures in medicinal chemistry. Traditional synthesis (e.g., using cyanogen bromide) is hazardous and often lacks regiocontrol. Using


 with a Lewis Acid catalyst allows for the "guanylation" of amines under mild conditions.

Why Diisopropyl? The steric bulk of the isopropyl groups prevents the formation of polymerized side-products (melamines) common with simpler cyanamides.

Protocol 1: Scandium-Catalyzed Guanylation

Target: Synthesis of


-diisopropyl-

-aryl/alkyl guanidines.
Materials Checklist
ComponentSpecificationRole
Substrate Primary or Secondary Amine (1.0 equiv)Nucleophile
Reagent This compound (1.2 equiv)Electrophile
Catalyst Scandium(III) Triflate [Sc(OTf)

] (5–10 mol%)
Lewis Acid
Solvent Acetonitrile (MeCN) or TolueneReaction Medium
Atmosphere Nitrogen or ArgonInert Environment
Step-by-Step Methodology
  • Catalyst Activation:

    • In a flame-dried reaction vial equipped with a magnetic stir bar, weigh out Sc(OTf)

      
       (0.05 mmol per 1.0 mmol amine).
      
    • Expert Tip: Dehydrate the catalyst if it has been exposed to air by heating at 150°C under vacuum for 2 hours prior to use. Hydrated Lewis acids significantly lower yield.

  • Reaction Assembly:

    • Add the amine substrate (1.0 mmol) and anhydrous MeCN (2.0 mL).

    • Add this compound (1.2 mmol, ~190 µL) via a microliter syringe. Note: The reagent is a liquid; volumetric dispensing is more precise than weighing.

  • Execution:

    • Seal the vial and heat to 80°C for 6–12 hours.

    • Monitoring: Monitor via TLC or LC-MS. The disappearance of the amine and the appearance of the guanidine mass (

      
      ) indicates completion.
      
  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and wash with saturated NaHCO

      
       (aq).
      
    • Dry organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification:

    • Purify via flash column chromatography (typically DCM/MeOH gradients). Guanidines are polar/basic; adding 1% Et

      
      N to the eluent prevents streaking.
      

Application Module B: Nickel-Catalyzed Transfer Cyanation

Context: The "Transfer Cyanation" reaction uses


 as a surrogate for toxic cyanide salts (NaCN). Nickel catalysts can insert into the 

bond (activation energy is lower than C-H but higher than C-X), transferring the nitrile group to an aryl halide.

Critical Mechanism: The reaction proceeds via a Ni(0)/Ni(II) catalytic cycle. The bulky isopropyl amine leaving group (


) is sterically encumbered, which discourages it from re-coordinating to the Nickel center, thereby driving the reductive elimination of the desired Aryl Nitrile.
Protocol 2: Ni-Catalyzed Cyanation of Aryl Chlorides

Target: Conversion of Aryl Chlorides/Bromides to Aryl Nitriles.[1]

Materials Checklist
ComponentSpecificationRole
Substrate Aryl Chloride/Bromide (1.0 equiv)Electrophile 1
Reagent This compound (1.5 equiv)CN Source
Pre-Catalyst Ni(cod)

(Bis(1,5-cyclooctadiene)nickel(0)) (5-10 mol%)
Active Metal Source
Ligand DCYPE (1,2-Bis(dicyclohexylphosphino)ethane) (10-20 mol%)Ligand
Solvent Toluene or 1,4-Dioxane (Anhydrous)Solvent
Step-by-Step Methodology (Glovebox Recommended)
  • Catalyst Preparation (Inside Glovebox):

    • In a 4 mL vial, mix Ni(cod)

      
       (10 mol%) and DCYPE (10 mol%).
      
    • Dissolve in 1 mL of anhydrous Toluene. Stir for 10 minutes. The solution should turn a deep orange/yellow, indicating ligation.

    • Note: Ni(cod)

      
       is extremely air-sensitive. If a glovebox is unavailable, use standard Schlenk techniques with rigorous argon purging, but yield reproducibility may suffer.
      
  • Substrate Addition:

    • Add the Aryl Chloride (0.5 mmol).

    • Add this compound (0.75 mmol, 1.5 equiv).

  • Thermal Activation:

    • Seal the reaction vessel (crimp cap or pressure tube).

    • Remove from the glovebox and place in a heating block at 100–120°C for 16 hours.

    • Why High Temp? Activation of the

      
       bond is the rate-limiting step and requires significant thermal energy compared to simple oxidative addition into C-X bonds.
      
  • Quench & Analysis:

    • Cool to room temperature.

    • Filter the mixture through a short pad of silica or Celite (eluting with EtOAc) to remove metal particulates.

    • Analyze via GC-MS. Look for the mass of Ar-CN.

  • Isolation:

    • Concentrate the filtrate.

    • Purify via silica gel chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Yield (Guanylation) Catalyst deactivation by moisture.Dry Sc(OTf)

at 150°C/vacuum. Ensure amine substrate is dry.
No Reaction (Cyanation) Oxidized Ni(cod)

(Purple/Green color).
Catalyst must be yellow/orange. Use fresh bottle or switch to NiCl

(dppf) + Zn reductant protocol.
Side Product: Urea Hydrolysis of cyanamide.Ensure solvents are strictly anhydrous. Moisture converts cyanamides to ureas.
Stalled Conversion Product inhibition (Guanidine binding to metal).Increase catalyst loading to 10-15% or switch to Lanthanide triflates (Yb, La) which have lower affinity for the product.

Safety & Handling

  • Toxicity: While

    
     is less toxic than NaCN, it is a nitrile precursor. It causes skin and eye irritation (H315, H319) and is harmful if swallowed (H302).[2]
    
  • Metabolism: In vivo, cyanamides can inhibit aldehyde dehydrogenase (similar to Disulfiram). Avoid alcohol consumption if exposed.

  • Waste: All aqueous waste from the Cyanation protocol (Module B) must be treated as cyanide-contaminated waste (pH > 10, bleach treatment) as a precaution, although free cyanide concentration is typically negligible.

References

  • Nickel-Catalyzed Cyanation of Aryl Halides

    • Context: Comprehensive review of cyanation methods including organic cyanide sources.
    • Source: Xu, H. et al. "Nickel-Catalyzed Cyanation of Aryl Halides." Chemical Reviews. (2025).[3] (Search Result 1.1)

  • Guanylation via Lewis Acid Catalysis

    • Context: Protocol for Sc(OTf)3 catalyzed addition of amines to cyanamides.
    • Source: Tsubokura, K. et al. "Efficient Guanylation of Various Amines with Cyanamide."[4] Synlett. (2014). (Search Result 1.11)

  • This compound Properties

    • Context: Physical data and CAS verification.[5]

    • Source: National Institute of Standards and Technology (NIST).[5] "this compound (CAS 3085-76-5)."[2][5][6] (Search Result 1.15)

  • General N-Cyanoamine Reactivity

    • Context: Use of N-cyano-N-dialkylamines in cleavage reactions.
    • Source: Nakao, Y. et al. "Nickel-Catalyzed Carbocyanation of Alkynes with Allyl Cyanides." J. Am. Chem. Soc. (2007).[7] (Foundational mechanistic reference for C-CN vs N-CN cleavage).

  • Guanidine Synthesis Review

    • Context: Overview of metal-catalyzed str
    • Source:Chemical Communications. "Recent development of synthetic preparation methods for guanidines via transition metal catalysis." (Search Result 1.7)

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of Diisopropylcyanamide (DIPC)

[1]

Ticket Subject: Preventing Dimerization and Degradation of Diisopropylcyanamide Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide[1]

Executive Summary: The Stability Paradox

This compound (DIPC) is a disubstituted cyanamide.[1] While sterically hindered by two isopropyl groups—making it significantly more stable than dimethylcyanamide or the parent cyanamide—it is not immune to degradation.[1]

The Core Issue: You mentioned "dimerization to dicyandiamide." Chemically, DIPC cannot form unsubstituted dicyandiamide (

1

-tetraisopropylcyanoguanidine

-diisopropylurea
1

This guide treats the "dimerization" issue as the formation of these insoluble or inactive byproducts that compromise your reagent quality.

Part 1: The Chemistry of Degradation (Mechanism)

To prevent the issue, we must first visualize the enemy. The degradation of DIPC is catalyzed by nucleophiles (bases) and heat .[1]

The Pathway
  • Trigger: Trace alkalinity (pH > 7) or moisture activates the nitrile carbon.[1]

  • Dimerization: One DIPC molecule attacks another, forming a substituted cyanoguanidine.[1]

  • Hydrolysis (Alternative): Moisture attacks the nitrile to form a urea derivative.[1]

DIPC_Degradationcluster_factorsCatalytic AccelerantsDIPCThis compound(Monomer)TransitionActivated Complex(Electrophilic Nitrile)DIPC->Transition Heat / Base (Catalyst)DimerTetraisopropylcyanoguanidine(The 'Dimer')Transition->Dimer + DIPC MonomerUreaDiisopropylurea(Hydrolysis Product)Transition->Urea + H2O (Moisture)pH > 7pH > 7Temp > 25°CTemp > 25°CTrace AminesTrace Amines

Figure 1: The degradation pathways of this compound. Note that basicity and heat drive the dimerization, while moisture drives urea formation.

Part 2: Storage & Stabilization Protocols

This protocol is designed to maintain DIPC purity >98% for 12+ months.[1]

1. Acid Stabilization (The "Buffer Shield")

Cyanamides are self-stabilizing in slightly acidic environments.[1] Basic impurities (amines) act as autocatalysts for dimerization.[1]

  • The Fix: Maintain a "proton buffer" to neutralize any nascent basicity.[1]

  • Recommended Stabilizers:

    • Acetic Acid (Glacial): 0.1% to 0.5% (w/w).[1] Most common for organic synthesis applications.[1]

    • Phosphoric Acid: ~0.1% (w/w).[1] Preferred for long-term bulk storage but may interfere with sensitive metal-catalyzed downstream reactions.[1]

    • Sodium Dihydrogen Phosphate (

      
      ):  Used if an aqueous buffer system is present.[1]
      
2. Temperature Control
  • Ideal: 2°C to 8°C (Refrigerated).[1][2][3]

  • Critical Limit: Do not exceed 25°C for prolonged periods.

  • Freezing: Avoid freezing if possible, as freeze-thaw cycles can segregate the stabilizer, leaving pockets of unstabilized DIPC.

3. Moisture Exclusion
  • Store under an inert atmosphere (Nitrogen or Argon).[1]

  • Use septum-sealed vials or ampoules for small quantities.

  • Why? Water acts as a nucleophile, converting DIPC to diisopropylurea, which is often the white solid users mistake for the "dimer."

Summary Table: Storage Specifications
ParameterSpecificationRationale
Temperature 2°C – 8°CRetards kinetic rate of dimerization.[1]
pH Environment Slightly Acidic (pH 4–6 equivalent)Neutralizes base catalysts (amines).[1]
Stabilizer 0.5% Acetic Acid or 100ppm Phosphoric AcidActive prevention of polymerization.[1]
Atmosphere Dry

or Ar
Prevents hydrolysis to urea.[1]
Container Glass / Stainless Steel (Passivated)Avoid iron/rust (Lewis acids can catalyze degradation).[1]
Part 3: Troubleshooting & FAQs

Ticket #402: "My liquid reagent has turned cloudy/solidified."

  • Diagnosis: This is the classic sign of dimerization or hydrolysis. The monomer (DIPC) is a liquid; the dimer (cyanoguanidine) and the urea derivative are solids with high melting points.

  • Action:

    • Filter: If the liquid is still mostly clear, filter through a 0.45µm PTFE filter to remove the seed crystals.[1]

    • Assay: Run an HPLC or GC. If purity is <95%, repurify or discard.[1]

    • Prevention: Check your storage seal. Cloudiness often indicates moisture ingress (urea formation).[1]

Ticket #405: "Can I distill DIPC to purify it?"

  • Guidance: Yes, but with extreme caution.

  • Risk: Heating DIPC promotes the very dimerization you are trying to avoid.[1]

  • Protocol:

    • Use High Vacuum (< 5 mmHg) to keep the boiling point as low as possible.[1]

    • Add a radical inhibitor or stabilizer (like trace phosphoric acid) to the pot before distillation.[1]

    • Do not distill to dryness (residues are often unstable oligomers).[1]

Ticket #409: "I am seeing 'Dicyandiamide' in my LC-MS."

  • Clarification: You are likely detecting the Tetraisopropyl-cyanoguanidine (

    
     Da) or Diisopropylurea  (
    
    
    Da).[1]
  • Solution: If the mass corresponds to unsubstituted dicyandiamide (84 Da), your DIPC has undergone severe degradation involving dealkylation (loss of isopropyl groups), which suggests exposure to strong acids or extreme heat.[1]

Part 4: Analytical Validation Workflow

Use this logic flow to validate the quality of your DIPC before use in critical experiments.

Validation_WorkflowStartStart: Inspect DIPCVisualVisual Check:Clear Liquid?Start->VisualCloudyCloudy/SolidVisual->CloudyNoClearClearVisual->ClearYesPurifyDistill or DiscardCloudy->PurifyGCGC-MS / HPLC AnalysisClear->GCPurityPurity > 98%?GC->PurityUseSafe to UsePurity->UseYesPurity->PurifyNo

Figure 2: Decision tree for validating DIPC reagent quality.

Recommended GC Method:

  • Column: DB-5 or equivalent non-polar capillary column.[1]

  • Injector: 150°C (Keep low to prevent thermal dimerization in the inlet).

  • Detector: FID or MS.[1]

  • Note: Dimer peaks will elute significantly later than the monomer.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76520, this compound. Retrieved from [Link][1]

  • AlzChem Group AG. Cyanamide Handling and Safety Guide. (Industry standard for cyanamide stabilization protocols).[1] Retrieved from [Link]

  • Merton, H. & Smith, P. (2020).[1] Evaluation of the Long-Term Storage Stability of Cyanamide Derivatives. NIH/PubMed.[1] Retrieved from [Link]

Technical Support Center: Optimization of Diisopropylcyanamide Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Diisopropylcyanamide (DIC) mediated couplings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this compound in amide bond formation. Our goal is to empower you with the expertise to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your synthetic routes.

Introduction to this compound (DIC) in Amide Bond Synthesis

This compound, more commonly referred to as N,N'-Diisopropylcarbodiimide (DIC), is a widely utilized coupling reagent in organic synthesis, particularly for the formation of amide bonds from carboxylic acids and primary or secondary amines.[1][2] As a liquid carbodiimide, DIC offers significant handling advantages over its solid counterpart, N,N'-dicyclohexylcarbodiimide (DCC).[3] One of the primary benefits of using DIC is that its byproduct, N,N'-diisopropylurea (DIU), is soluble in most common organic solvents, which simplifies product purification by avoiding the filtration of insoluble urea precipitates that is often necessary with DCC.[3][4]

The fundamental mechanism of DIC-mediated coupling involves the activation of a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the DIU byproduct.[5] While effective, this process is not without its challenges, including potential side reactions and the need for careful optimization of reaction parameters to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield low when using DIC?

A1: Low yields in DIC couplings can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or steric hindrance from bulky substrates. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

  • Side Reactions: The formation of byproducts such as N-acylurea can consume the activated carboxylic acid intermediate, thereby reducing the yield of the desired amide.[5][6] This is more prevalent at higher temperatures.

  • Hydrolysis of the O-acylisourea intermediate: The presence of water in the reaction mixture can lead to the hydrolysis of the activated intermediate back to the starting carboxylic acid. Ensuring the use of anhydrous solvents and reagents is critical.

  • Poor Quality of DIC: Impurities in the DIC reagent can interfere with the reaction. For instance, certain sulfur-containing impurities have been shown to either suppress or have no effect on side reactions, indicating batch-to-batch variability can impact outcomes.[7]

  • Substrate-Related Issues: The electronic properties of the amine and carboxylic acid can significantly affect reactivity. Electron-deficient amines or sterically hindered substrates may require longer reaction times, higher temperatures, or the use of specific additives.

Q2: I am observing a significant amount of N-acylurea byproduct. How can I minimize its formation?

A2: The formation of the stable and unreactive N-acylurea is a common side reaction in carbodiimide couplings.[5][8] To minimize its formation:

  • Use of Additives: Incorporating additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended.[5][9] These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement to the N-acylurea, while still being sufficiently reactive towards the amine.[5]

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[8] Higher temperatures can accelerate the intramolecular rearrangement to the N-acylurea.

  • Order of Addition: Adding the amine to the pre-activated carboxylic acid (a mixture of the carboxylic acid, DIC, and additive) can sometimes reduce the formation of N-acylurea.

Q3: How can I suppress racemization during the coupling of chiral amino acids with DIC?

A3: Racemization is a critical concern in peptide synthesis and the coupling of chiral carboxylic acids. The highly reactive O-acylisourea intermediate can promote the formation of an oxazolone, which can lead to epimerization at the chiral center. To suppress racemization:

  • Use of Racemization-Suppressing Additives: Additives like HOBt and OxymaPure® are very effective at minimizing racemization.[8][9] They convert the O-acylisourea into an active ester, which is less prone to promoting oxazolone formation.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts. Stronger, more nucleophilic bases can increase the rate of racemization.

  • Solvent Selection: The choice of solvent can influence the extent of racemization. Aprotic polar solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.

Q4: My starting materials are sterically hindered. What are the optimal conditions for coupling them with DIC?

A4: Coupling sterically hindered substrates is a common challenge in amide synthesis.[10] To improve the efficiency of these reactions:

  • Elevated Temperature: While lower temperatures are generally recommended to avoid side reactions, for sterically hindered substrates, a moderate increase in temperature may be necessary to drive the reaction to completion. Careful monitoring is essential to balance reactivity with the formation of byproducts.

  • Use of Highly Reactive Additives: Additives that form more reactive intermediates, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can be beneficial, although they are not carbodiimides themselves, they are often used in conjunction with or as alternatives to DIC for difficult couplings.[2]

  • Alternative Coupling Reagents: For extremely challenging couplings, other classes of reagents like phosphonium salts (e.g., PyBOP) or uronium salts (e.g., HBTU, HATU) might be more effective.[2][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive DIC (hydrolyzed). 2. Poor quality of reagents or solvents (presence of water). 3. Sterically hindered or electron-poor substrates. 4. Insufficient reaction time or temperature.1. Use fresh, high-quality DIC. Store under inert gas and protect from moisture. 2. Use anhydrous solvents and dry reagents thoroughly. 3. Increase reaction temperature and/or time. Consider using a more potent activating additive. 4. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
Multiple Spots on TLC/LC-MS (Byproducts) 1. Formation of N-acylurea. 2. Dimerization or polymerization of starting materials. 3. Side reactions involving functional groups on the substrates.1. Add HOBt or OxymaPure® to the reaction mixture. Lower the reaction temperature. 2. Use a higher dilution of the reaction mixture. 3. Ensure that all other reactive functional groups are appropriately protected.
Difficulty in Purifying the Product 1. Co-elution of the product with the diisopropylurea (DIU) byproduct. 2. Presence of unreacted starting materials.1. Although DIU is generally soluble, it can sometimes be challenging to remove completely. An acidic or basic wash during workup can help, depending on the nature of the product. Recrystallization or careful column chromatography is often effective. 2. Ensure the reaction goes to completion. Use a slight excess of one of the reactants if it is inexpensive and easily removed.
Racemization of Chiral Centers 1. Formation of oxazolone intermediate. 2. Use of a strong base. 3. Elevated reaction temperature.1. Use 1 equivalent of HOBt or OxymaPure®. 2. Use a hindered, non-nucleophilic base like DIPEA in stoichiometric amounts. 3. Conduct the reaction at 0 °C or room temperature.

Experimental Protocols

Standard DIC/HOBt Coupling Protocol for Amide Bond Formation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1-1.3 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1-1.3 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (if the amine is a salt, e.g., HCl salt)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and HOBt (1.1-1.3 eq).

  • Dissolve the solids in anhydrous DCM or DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIC (1.1-1.3 eq) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) in a minimal amount of anhydrous DCM or DMF. If the amine is a salt, add 1.0-1.2 eq of DIPEA and stir for a few minutes.

  • Add the amine solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH4Cl), a mild base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Comparison of Common Carbodiimide Coupling Reagents
Reagent Acronym Form Byproduct Byproduct Solubility Key Advantages Key Disadvantages
N,N'-DicyclohexylcarbodiimideDCCWaxy SolidDicyclohexylurea (DCU)Insoluble in most organic solventsInexpensive, easy removal of byproduct by filtration in solution-phase synthesis.Byproduct can be difficult to remove in solid-phase synthesis, allergenic.
N,N'-Diisopropylcarbodiimide DIC Liquid Diisopropylurea (DIU) Soluble in most organic solvents Easy to handle (liquid), soluble byproduct simplifies purification. Byproduct can sometimes be difficult to separate from the product.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC, EDACSolid (hydrochloride salt)1-Ethyl-3-(3-dimethylaminopropyl)ureaWater-solubleWater-soluble byproduct is easily removed by aqueous extraction, suitable for biochemical applications.Can be less effective in some organic solvents, sensitive to moisture.

Visualizations

General Workflow for DIC/HOBt Coupling

G cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup and Purification start Dissolve Carboxylic Acid and HOBt in Anhydrous Solvent cool Cool to 0 °C start->cool add_dic Add DIC Dropwise cool->add_dic preactivate Pre-activation (15-30 min) add_dic->preactivate add_amine Add Amine Solution preactivate->add_amine Formation of Active Ester react Stir at Room Temperature (2-24h) add_amine->react monitor Monitor by TLC/LC-MS react->monitor quench Dilute with Organic Solvent monitor->quench Reaction Complete wash Aqueous Washes (Acid, Base, Brine) quench->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify product Pure Amide Product purify->product G cluster_reagents Reagent Issues cluster_conditions Condition Optimization cluster_byproducts Byproduct Formation start Low Reaction Yield check_reagents Check Reagent Quality (DIC, Solvents) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_byproducts Analyze for Byproducts (TLC, LC-MS) start->check_byproducts sol_reagents Use Fresh DIC and Anhydrous Solvents check_reagents->sol_reagents sol_conditions Increase Temperature/Time for Hindered Substrates check_conditions->sol_conditions sol_byproducts Add HOBt/OxymaPure® Lower Reaction Temperature check_byproducts->sol_byproducts

Caption: Troubleshooting flowchart for low yield in DIC-mediated couplings.

References

  • Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. (2023). Polypeptide. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Nomination Background: Diisopropylcarbodiimide (CASRN: 693-13-0). National Toxicology Program (NTP). [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Beijing Dilun Biotechnology Co., Ltd.[Link]

  • Carbodiimides and Additives. (2021). Aapptec Peptides. [Link]

  • N,N'-Diisopropylcarbodiimide. Wikipedia. [Link]

  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. (2022). Organic Process Research & Development. [Link]

  • End-Functionalization in Coordination Chain Transfer Polymerization of Conjugated Dienes. MDPI. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Regarding coupling reaction to make an amide bond using Diisopropylcarbodiimide and N-Hydroxysuccinimide? ResearchGate. [Link]

Sources

Technical Support Center: Diisopropylcyanamide (CAS 3085-76-5)

[1][2]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reactivity & Side Reactions with Nucleophiles[1][2]

🚨 CRITICAL DISAMBIGUATION ALERT

Before proceeding, verify your reagent. [2]

  • Target Reagent: Diisopropylcyanamide (

    
    , CAS 3085-76-5).[1][2] A nitrile building block.[1]
    
  • Common Confusion: Diisopropylcarbodiimide (DIC, ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    , CAS 693-13-0).[1][2][3] A peptide coupling agent.[1][3][4][5]
    
  • If you are looking for peptide coupling troubleshooting, this is the wrong guide.

Executive Summary: The Reactivity Paradox

This compound is a paradox in synthesis: it is an electrophile (at the nitrile carbon) that is electronically deactivated by the adjacent nitrogen lone pair and sterically shielded by two bulky isopropyl groups. Consequently, it does not react like a standard nitrile.[2] It requires activation to react with nucleophiles, yet it is prone to specific side reactions when that activation is uncontrolled.[2]

Core Reactivity Profile
ParameterCharacteristicImplication for Experiment
Electrophilicity Low (Push-pull resonance)Nucleophilic attack (e.g., by amines) often fails without Lewis Acid catalysis.[1][2]
Sterics High (Bis-isopropyl)Attack trajectory is blocked; requires high temperature or small nucleophiles.[1][2]
Hydrolysis ModerateForms 1,1-Diisopropylurea in the presence of moisture and acid/base.[2]
Thermal Stability ModerateRisk of trimerization (Isomelamine formation) at

.

Module 1: Troubleshooting Guanidine Synthesis (Primary Application)

Scenario: You are reacting this compound with an amine to synthesize a substituted guanidine, but yields are low (<20%).

Diagnostic Checklist[2]
  • Are you using a Lewis Acid?

    • Reasoning: The resonance structure

      
       renders the nitrile carbon less electrophilic.[1]
      
    • Solution: Add 5-10 mol% of a Lewis Acid.[1] Sc(OTf)₃ or AlCl₃ are superior to weak acids.[1][2]

  • Is the temperature sufficient?

    • Reasoning: The activation energy barrier is high due to the steric bulk of the isopropyl groups.

    • Solution: Reflux in Chlorobenzene or Toluene (

      
      ) is often required.[1][2] Microwave irradiation (
      
      
      , 20 min) is highly recommended for this specific substrate.[2]
  • Is the amine nucleophile hindered?

    • Reasoning: Reacting a hindered cyanamide with a hindered amine (e.g., tert-butylamine) is kinetically disfavored.[1][2]

    • Solution: Switch to a high-boiling polar solvent (e.g., Diglyme) to allow higher reaction temperatures.[1][2]

Validated Protocol: Lewis-Acid Catalyzed Guanylation[1]
  • Mix: 1.0 eq this compound + 1.1 eq Amine in Toluene (0.5 M).

  • Add: 10 mol%

    
     (anhydrous).
    
  • Heat: Reflux (

    
    ) under Argon for 12-24h.
    
  • Monitor: TLC (Stain: Ninhydrin or PMA; Nitriles are often UV weak).[1][2]

  • Workup: Quench with 1M NaOH (critical to break the Aluminum-Guanidine complex).

Module 2: Side Reaction Analysis

When the reaction fails, it usually follows one of three parasitic pathways.[2]

Side Reaction A: Hydrolysis (The "White Solid" Impurity)

Observation: Formation of a white, crystalline solid insoluble in the reaction solvent.[2] Identity: 1,1-Diisopropylurea .[1][2] Mechanism: Water attacks the nitrile carbon, followed by tautomerization.[2]

12

Troubleshooting:

  • Source of Water: Hygroscopic Lewis acids (e.g.,

    
    ) are common culprits.[2]
    
  • Prevention: Dry all Lewis acids under vacuum at

    
     before use.[1] Use molecular sieves in the reaction vessel.
    
Side Reaction B: Trimerization (Polymerization)

Observation: Reaction mixture becomes viscous/gummy; high MW spots on TLC.[1][2] Identity: Isomelamine derivatives . Mechanism: Cyclotrimerization of the cyanamide, usually catalyzed by strong bases or very high temperatures (>160°C) without a nucleophile present.[2]

Troubleshooting:

  • Trigger: Excessively high temperature with low concentration of nucleophile.[1]

  • Prevention: Ensure the amine nucleophile is present before heating. Do not pre-heat the cyanamide with the catalyst.

Side Reaction C: Dealkylation (Von Braun Type)

Observation: Formation of isopropyl halides or unexpected primary cyanamides.[1][2] Context: Rare. Occurs only if using stoichiometric strong Lewis acids (e.g.,

2Mechanism:

2

Module 3: Visualization of Pathways

The following diagram illustrates the competition between the desired Guanylation and the parasitic Hydrolysis/Trimerization pathways.

ReactivityPathwaysDICThis compound(Reactant)ComplexActivated Complex(DIC + Lewis Acid)DIC->ComplexLewis AcidCoordinationTrimerIsomelamine(Thermal Impurity)DIC->Trimer No Nucleophile+ High HeatGuanidineSubstituted Guanidine(Target Product)Complex->Guanidine + Amine(Kinetic Control)Urea1,1-Diisopropylurea(Hydrolysis Impurity)Complex->Urea + H2O(Moisture Contamination)AmineAmine NucleophileWaterH2O (Trace)HeatHeat (>150°C)

Caption: Competitive reaction pathways for this compound. Green path indicates the desired guanylation; red paths indicate common side reactions due to moisture or thermal stress.

Module 4: FAQ - Frequently Encountered Issues

Q1: Can I use this compound to synthesize substituted ureas directly?

  • Answer: Yes, but it is inefficient.[2] Acidic hydrolysis (e.g.,

    
    ) will convert it to 1,1-diisopropylurea.[1][2] However, reacting the corresponding amine with potassium cyanate is generally cleaner and higher yielding.[2]
    

Q2: I see a new spot on TLC that is less polar than my starting material. What is it?

  • Answer: This is likely de-cyanation or de-alkylation (rare).[1][2] However, check your starting material purity.[2] this compound can degrade to diisopropylamine (very non-polar, volatile) if stored improperly in acidic conditions.[2]

Q3: Why does the reaction turn yellow/orange?

  • Answer: This indicates the formation of conjugated oligomers (trimerization precursors).[2] It is a sign of thermal stress. Lower the temperature and increase the catalyst loading to compensate.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[2] Wiley-Interscience.[1] (General mechanism of nitrile addition).[1][2]

  • Katritzky, A. R., et al. "Synthesis of Guanidines."[2] Comprehensive Organic Functional Group Transformations. (Review of guanylation methods).

  • Looper, R. E., et al. "Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines."[1][2][6] Journal of Organic Chemistry. (Analogous activation mechanisms).[1][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 76520, this compound." PubChem.

  • Cunningham, I. D., et al. "Kinetic studies of the reaction of cyanamides with amines."[2] Journal of the Chemical Society, Perkin Transactions 2.[2] (Kinetics of nucleophilic attack on cyanamides).

Technical Support Center: Recrystallization of Products Derived from Diisopropylcyanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the purification of products derived from diisopropylcyanamide. As a Senior Application Scientist, I understand that while this compound is a versatile reagent, the subsequent purification of its derivatives can present unique challenges. This guide is structured to provide practical, in-depth solutions to common issues encountered during the recrystallization of these valuable compounds.

Troubleshooting Guide: A Proactive Approach to Purification

This section is designed to address specific problems you may encounter during your recrystallization experiments. Each issue is presented in a question-and-answer format, offering not just a solution, but also the underlying scientific reasoning to empower your future purification endeavors.

Issue 1: Oiling Out - The Product Separates as a Liquid, Not Crystals

Q: My product, a substituted guanidine derived from this compound, is "oiling out" of the hot solvent upon cooling instead of forming crystals. What's causing this and how can I fix it?

A: "Oiling out" is a common frustration where the solute's solubility decreases so rapidly upon cooling that it surpasses the saturation point and separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice. This is often due to a combination of factors including the polarity of your product and the chosen solvent system.

Causality & Solutions:

  • High Solute Concentration: You may be using too concentrated a solution. The high concentration can lead to a rapid decrease in solubility over a small temperature change.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Allow it to cool more slowly. If it oils out again, you may need to start the recrystallization over with a more dilute solution.

  • Inappropriate Solvent Polarity: The polarity difference between your product and the solvent might be too large. This compound derivatives, especially those converted to guanidines or ureas, often possess both nonpolar (diisopropyl groups) and polar functionalities.

    • Solution 1: Mixed Solvent System: A mixed solvent system can fine-tune the polarity. For a polar product that oils out from a nonpolar solvent, dissolve it in a minimum of a good (more polar) solvent while hot. Then, slowly add a hot poor (less polar) solvent until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. A common starting point for polar, nitrogen-containing compounds is a mixture of ethanol and water or n-hexane and ethyl acetate.[1]

    • Solution 2: Solvent with Similar Functional Groups: A good rule of thumb is to choose a solvent that has similar functional groups to your compound. For example, if your derivative has ester functionalities, ethyl acetate might be a good choice.[1]

  • Cooling Rate is Too Fast: Rapid cooling doesn't allow sufficient time for molecules to orient themselves into a crystal lattice.

    • Solution: Insulate the flask to slow down the cooling process. You can wrap it in glass wool or place it in a Dewar flask. Allowing the solution to cool to room temperature undisturbed before moving it to an ice bath is crucial.[2]

Self-Validation: Successful prevention of oiling out will result in the formation of solid crystals, which may initially appear as a fine powder or small needles.

Issue 2: No Crystal Formation, Even After Extended Cooling

Q: I've dissolved my this compound-derived urea in hot ethanol, but no crystals have formed even after cooling in an ice bath for an extended period. What should I do?

A: The absence of crystal formation typically indicates one of two scenarios: either the solution is not supersaturated (too much solvent was used), or there is a kinetic barrier to nucleation.

Causality & Solutions:

  • Excess Solvent: The most common reason for no crystal formation is using too much solvent, preventing the solution from becoming supersaturated upon cooling.

    • Solution: Reheat the solution and boil off some of the solvent to increase the concentration.[2] Be cautious not to evaporate too much, as this could lead to rapid crystallization and trapping of impurities.

  • Inhibition of Nucleation: Sometimes, a supersaturated solution needs a "nudge" to start forming crystals.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2: Seeding: If you have a small amount of the pure product from a previous batch, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.

    • Solution 3: Introduce a "Bad" Solvent: If your compound is highly soluble in the chosen solvent even when cold, you can introduce an "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise to the cooled solution until it becomes slightly cloudy, then allow it to stand. This technique is often referred to as anti-solvent crystallization.[3]

Self-Validation: The appearance of solid crystals upon implementing these techniques confirms that supersaturation has been achieved and the nucleation barrier has been overcome.

Issue 3: Impurities Co-crystallize with the Product

Q: My recrystallized product, a heterocyclic compound formed from a this compound precursor, shows the presence of starting materials or byproducts in the NMR spectrum. How can I improve the purity?

A: Co-crystallization of impurities occurs when the impurities have similar solubility profiles to the desired product in the chosen solvent or when crystallization happens too quickly, trapping impurities within the crystal lattice.

Causality & Solutions:

  • Similar Solubility of Impurities: Unreacted diisopropylamine or guanidine byproducts can have polarities similar to the desired product.

    • Solution 1: Solvent Screening: Experiment with different solvents or mixed solvent systems. The goal is to find a solvent that dissolves the product well at high temperatures but has a very different solubility for the impurity. A thorough screening of solvents is a critical first step in developing a robust crystallization process.[4][5]

    • Solution 2: Activated Charcoal: If the impurities are colored, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities.

  • Rapid Crystallization: As mentioned earlier, fast cooling can trap impurities.

    • Solution: Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Washing the Crystals: Impurities can also adhere to the surface of the crystals.

    • Solution: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent. This will wash away soluble impurities without dissolving a significant amount of the product.

Self-Validation: The purity of the final product should be assessed by analytical techniques such as NMR spectroscopy, HPLC, or melting point determination. A sharp melting point close to the literature value is a good indicator of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with this compound derivatives?

A1: The impurities will largely depend on the specific reaction you are performing. However, some common possibilities include:

  • Unreacted Starting Materials: Such as the amine or other electrophile used in the reaction.

  • Diisopropylurea or Diisopropylthiourea: If your reaction involves the hydrolysis or reaction with sulfur-containing reagents, these are common byproducts.

  • Substituted Guanidines: If the reaction is intended to form a different functional group, guanidine formation can sometimes be a side reaction.[3]

  • Dicyandiamide: A dimer of cyanamide, which can sometimes be present in the starting material or formed under certain conditions.

Q2: How do I select a suitable solvent for a novel this compound derivative?

A2: A systematic approach is best:

  • "Like Dissolves Like": Start by considering the polarity of your compound. The diisopropyl groups are nonpolar, while the cyanamide-derived functionality (e.g., guanidine, urea) is polar. A solvent of intermediate polarity or a mixed solvent system is often a good starting point.[2]

  • Small-Scale Solubility Tests: Test the solubility of a small amount of your crude product (10-20 mg) in about 0.5 mL of various solvents at room temperature and then upon heating.

  • Ideal Characteristics: An ideal solvent will dissolve your compound poorly at room temperature but completely at its boiling point. Conversely, it should either dissolve impurities well at all temperatures or not at all.[4]

Q3: Can I use a rotary evaporator to speed up the crystallization process?

A3: While a rotary evaporator is excellent for removing solvent, it is generally not recommended for inducing crystallization. The rapid removal of solvent will cause the product to "crash out" of solution as a fine powder or amorphous solid, which is likely to trap a significant amount of impurities. Slow, controlled cooling is key to forming pure crystals.

Q4: My product is a thick oil that is difficult to handle. Can I still recrystallize it?

A4: Yes, this is a common challenge. Here are a couple of strategies:

  • Trituration: Add a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The oil may solidify into a powder that can then be filtered and recrystallized.

  • Solvent Diffusion: Dissolve the oil in a small amount of a good solvent in a narrow vial. Place this vial inside a larger, sealed container with a poor solvent. The vapors of the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of your product and promoting slow crystal growth.

Data Presentation

Table 1: Common Solvents for Recrystallization of Nitrogen-Containing Compounds

SolventPolarityBoiling Point (°C)Common Applications & Notes
WaterHigh100Good for highly polar compounds. Can be used in mixed systems with alcohols.
EthanolHigh78A versatile solvent for a wide range of polarities.[1]
IsopropanolMedium-High82Similar to ethanol, good for inducing crystallization of less polar compounds.[6]
AcetoneMedium56A good solvent for many organic compounds, often used in mixed systems with hexanes.[1]
Ethyl AcetateMedium77A good choice for compounds of intermediate polarity.[1]
DichloromethaneLow-Medium40Useful for less polar compounds, but its volatility can be a challenge.
Diethyl EtherLow35Often used as the "poor" solvent in mixed systems due to its low polarity and high volatility.
n-HexaneLow69A very nonpolar solvent, excellent for recrystallizing nonpolar compounds or as an anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Place the crude, solid product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to just cover the solid.

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Add more hot solvent dropwise until the solid just dissolves.

  • If the solution is colored or contains insoluble impurities, perform a hot gravity filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

  • Dissolve the crude product in a minimum amount of a hot "good" solvent (in which it is very soluble).

  • While keeping the solution hot, add a "poor" solvent (in which the product is sparingly soluble) dropwise until the solution becomes faintly cloudy.

  • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Follow steps 6-10 from the single-solvent protocol.

Visualization

Diagram 1: Recrystallization Workflow

RecrystallizationWorkflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration Insoluble Impurities cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filtration->cool crystallization Crystal Formation cool->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A general workflow for the recrystallization process.

Diagram 2: Troubleshooting Decision Tree for No Crystal Formation

NoCrystalsTroubleshooting decision decision start No Crystals Formed Upon Cooling check_supersaturation Is the solution supersaturated? start->check_supersaturation add_solvent Too much solvent likely used. Boil off some solvent and re-cool. check_supersaturation->add_solvent No induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Yes crystals_form Crystals Form! add_solvent->crystals_form scratch Scratch inner surface of flask induce_nucleation->scratch seed Add a seed crystal induce_nucleation->seed anti_solvent Add an anti-solvent induce_nucleation->anti_solvent scratch->crystals_form seed->crystals_form anti_solvent->crystals_form

Caption: A decision tree for troubleshooting when no crystals form.

References

  • Striegel, A. M. (2012). Recrystallization of Active Pharmaceutical Ingredients. In Pharmaceutical Manufacturing Handbook (pp. 829-857). John Wiley & Sons, Inc.
  • AIChE. (2006). (512e) A New Recrystallization Method for Nitroguanidine. In 2006 Annual Meeting. AIChE.
  • Cardona, F., & Soldaini, G. (2007). C-PHENYL-N-METHYLNITRONE. Organic Syntheses, 84, 30.
  • Hoang, T. H., et al. (2023). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate.
  • Jones, C. D. (1992). U.S. Patent No. 5,124,451. Washington, DC: U.S.
  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • European Patent Office. (1999).
  • Li, S., et al. (2021). Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin. Pharmaceutics, 13(9), 1475.
  • Amine, A. K., et al. (2023). Synthesis, Characterization, and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds. Ibn AL-Haitham Journal For Pure and Applied Sciences, 36(2), 1-12.
  • University of York Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Zięba, A., et al. (2016). Study of a recrystallization process for di(triaminoguanidinium) azotetrazolate.
  • Esteve-Romero, J., et al. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe, 18(10), 524-533.
  • American Cyanamid Company. (1968). Purification of cyanamide (U.S.
  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • Fessenden, R. J., & Fessenden, J. S. (1982). Common Solvents for Crystallization. In Techniques and Experiments for Organic Chemistry (p. 54). Willard Grant Press.
  • Al-Obaidi, A. S. M., et al. (2020). Synthesis, characterization of some new heterocyclic compounds and evaluating their biological activity. Egyptian Journal of Chemistry, 63(6), 2133-2144.
  • Science Publishing Group. (2020). Archive:: American Journal of Heterocyclic Chemistry. American Journal of Heterocyclic Chemistry, 6(2).
  • Suschitzky, H., et al. (1991). The synthesis of novel N-heterocycles from 2-azido-, 2-vinylazido- and 2-formyl-1,6-methano[7]annulene-2-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, (4), 923-928.

Sources

Removal of N,N'-diisopropylurea from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Removal of N,N'-Diisopropylurea (DIU)

Ticket #DIU-001: Overview & Chemical Identity

Subject: Why is this byproduct persisting in my reaction mixture?

Agent Analysis: Unlike its cousin dicyclohexylurea (DCU), which conveniently precipitates out of most organic solvents, N,N'-diisopropylurea (DIU) possesses treacherous solubility. It is the byproduct of N,N'-diisopropylcarbodiimide (DIC) mediated coupling.[1][2][3][4]

  • The Trap: Researchers often expect DIU to behave like DCU (filter and done). However, DIU remains soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc), often co-eluting with your product during chromatography due to its moderate polarity.

  • The Solution: Removal requires exploiting its poor solubility in non-polar ethers/alkanes or its water solubility profile under specific conditions.

Quick Reference Data:

Property N,N'-Diisopropylurea (DIU) Dicyclohexylurea (DCU)
Source Reagent DIC (Diisopropylcarbodiimide) DCC (Dicyclohexylcarbodiimide)
Solubility (DCM) High (Remains in solution) Low (Precipitates)
Solubility (Ether) Low Very Low
Solubility (Water) Moderate (Hot) / Low (Cold) Insoluble

| Primary Removal | Trituration / Chromatography | Filtration |[2][3][5]

Module 1: Solubility-Based Removal (Trituration)

Status: Recommended First-Line Defense Applicability: Stable solids or oils where the product is soluble in DCM but insoluble in Ether/Hexanes (or vice-versa).

The "Cold Ether" Protocol This method forces the urea to precipitate by changing the solvent polarity index rapidly.

  • Concentrate: Evaporate the reaction mixture to dryness (or a thick oil) to remove the reaction solvent (DMF/DCM).

  • Redissolve: Add the minimum amount of DCM required to solvate the crude oil.

    • Tip: If you used 10 mmol scale, try 2-3 mL of DCM initially.

  • Precipitate: While stirring vigorously, slowly add cold Diethyl Ether (or 1:1 Ether/Hexanes).

    • Ratio: Aim for a 10:1 ratio of Ether to DCM.

  • Incubate: Place the flask in a -20°C freezer for 1 hour. DIU will crystallize as white needles/powder.

  • Filter: Filter through a sintered glass funnel. The DIU stays on the frit; your product is in the filtrate.

Visual Workflow (Decision Tree):

DIU_Removal_Logic Start Crude Reaction Mixture (Contains DIU) SolubilityCheck Is Product Soluble in Ether/Hexanes? Start->SolubilityCheck MethodA Method A: Inverse Trituration 1. Dissolve crude in warm Ether/Hexane 2. Cool to 0°C 3. DIU Precipitates (Filter off) SolubilityCheck->MethodA Yes MethodB Method B: Standard Trituration 1. Dissolve in min. DCM 2. Add excess cold Ether 3. DIU Precipitates (Filter off) SolubilityCheck->MethodB No (Product is Polar) MethodC Method C: Flash Chromatography (See Module 2) MethodA->MethodC If purity < 95% MethodB->MethodC If purity < 95%

Caption: Logic flow for selecting the correct precipitation method based on product solubility.

Module 2: Chromatographic Purification

Status: Advanced Separation Applicability: When trituration fails or product/DIU polarity is too similar.[6]

The "Flash" Strategy DIU is quite polar. In a standard Hexane/Ethyl Acetate gradient, it often elutes later, but it can "streak" or tail into polar products.

  • TLC Visualization: DIU is not UV active at 254 nm (weak absorption). You must use a stain.

    • Recommended Stain: Iodine (

      
      ) chamber or Phosphomolybdic Acid (PMA). DIU appears as a white/yellow spot that develops slowly.
      
  • Elution Profile:

    • In 100% DCM: DIU Rf

      
       0.1 - 0.2.
      
    • In 50% EtOAc/Hexanes: DIU Rf

      
       0.3 - 0.4.
      
  • Troubleshooting Co-elution: If your product co-elutes with DIU in EtOAc/Hexanes, switch the solvent system to DCM/Methanol (98:2) or Toluene/Acetone . The change in selectivity often separates the urea.

Module 3: Solid Phase Peptide Synthesis (SPPS) Specifics

Status: Prevention & Maintenance Context: In SPPS, DIU is preferred over DCU because it stays soluble in DMF, preventing resin clogging. However, it must be washed out before cleavage.

Washing Protocol (Pre-Cleavage): Do not rely solely on DCM washes.

  • DMF Wash:

    
     min (Removes bulk reagents).
    
  • Isopropanol (IPA) Wash:

    
     min.
    
    • Why: DIU is highly soluble in alcohols; this ensures any precipitated urea is dissolved.

  • DCM Wash:

    
     min (Swells resin for cleavage).
    

Frequently Asked Questions (FAQs)

Q: Can I remove DIU by aqueous extraction (washing with water)? A: Generally, no. While DIU is more water-soluble than DCU, it is not soluble enough to be quantitatively removed by a simple brine/water wash, especially if you have a large amount of byproduct. It partitions significantly into the organic layer (DCM/EtOAc).

Q: My product is volatile. Can I sublime the DIU? A: Yes, but it requires high vacuum. DIU sublimes at approximately 110°C under high vacuum (1-2 mbar) [1].[6] If your product is stable and non-volatile at this temperature, Kugelrohr distillation/sublimation is an excellent solvent-free purification method.

Q: I see a "ghost peak" in my NMR at 1.1 ppm and 3.7 ppm. Is this DIU? A: Likely yes.

  • 1H NMR (CDCl3):

    
     1.14 (d, 12H, CH3), 3.7-3.9 (m, 2H, CH), 4.5-5.0 (br s, 2H, NH).
    
  • The isopropyl methyl doublet at ~1.1 ppm is the tell-tale sign of DIU contamination.

Q: Why not just use EDC (EDCI)? A: EDC produces a water-soluble urea byproduct that is easily washed away. If your chemistry allows (i.e., cost is not prohibitive and the reaction doesn't require the specific activation profile of DIC), switching to EDC-HCl is the most effective way to eliminate this problem entirely [2].

References

  • ResearchGate. (2015).[6] How effectively can we remove diisopropylurea, produced as a byproduct in diisopropylcarbodiimide coupling from reaction mixture? Retrieved from [Link][6]

  • Solubility of Things. (n.d.). 1,3-Diisopropylurea Solubility Properties.[1][2][3][4][6][7][8][9] Retrieved from [Link]

Sources

Solvent effects on the selectivity of Diisopropylcyanamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diisopropylcyanamide Reaction Selectivity

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound (DICN) reactions. As researchers and drug development professionals, achieving high selectivity is paramount to ensuring reaction efficiency, simplifying purification, and obtaining the desired product with high fidelity. This guide is designed to move beyond simple protocols and delve into the fundamental principles governing selectivity in DICN reactions, with a specific focus on the often-underestimated role of the solvent. Here, we will address common challenges in a practical, question-and-answer format, grounded in mechanistic understanding and actionable experimental advice.

Frequently Asked Questions (FAQs): The "Why" Behind Solvent Choice

Q1: I'm observing a mixture of products in my reaction with this compound. Why is solvent choice so critical for controlling the selectivity?

A1: This is a foundational question that gets to the heart of reaction optimization. A solvent is not merely an inert medium for your reactants to float in; it is an active participant that can profoundly influence which reaction pathway is energetically favored. The selectivity of your reaction is determined by the relative energy barriers of the competing transition states leading to different products.

Solvents exert their influence in several key ways:

  • Stabilization of Transition States: Polar solvents are particularly effective at stabilizing polar or charged transition states. If the pathway to your desired product involves a more polar transition state than the pathway to a side product, switching to a more polar solvent can increase the reaction rate along the desired path, thereby improving selectivity.[1][2]

  • Solvation of Reactants: The way a solvent solvates your nucleophile or electrophile can dramatically alter its reactivity. For example, polar protic solvents can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that hinders their ability to attack, thereby lowering reactivity.[3][4] In contrast, polar aprotic solvents solvate cations more effectively than anions, leaving the nucleophile "naked" and highly reactive.[3]

  • Specific Coordination: Some solvents can directly coordinate to a metal catalyst or a reactant, altering its steric and electronic properties. This coordination can either promote or inhibit certain reaction pathways, directly impacting selectivity.[5]

Understanding these principles allows you to move from random screening to a rational, mechanism-based approach for solvent selection.

Troubleshooting Guide: Common Selectivity Issues

Q2: My primary goal is amide bond formation, but I'm plagued by low yields and the formation of an N-acylurea byproduct. How can the solvent help me suppress this side reaction?

A2: The formation of N-acylurea is a classic problem in carbodiimide chemistry. It arises from the intramolecular rearrangement of the key O-acylisourea intermediate before it can be intercepted by your amine nucleophile. The choice of solvent is critical in managing the lifetime and reactivity of this intermediate.

The Causality: The O-acylisourea intermediate is highly reactive. In highly polar, coordinating solvents such as DMF, this intermediate can be stabilized, potentially increasing its lifetime and providing a larger window for the undesired rearrangement to occur. Furthermore, the choice of solvent can influence the nucleophilicity of the amine.

Troubleshooting Steps & Solutions:

  • Switch to a Less Polar, Non-Coordinating Solvent: Solvents like Dichloromethane (DCM) or Chloroform are often excellent starting points. They are less likely to excessively stabilize the intermediate, favoring a rapid reaction with the amine. In some cases, even less polar solvents like toluene can be effective.[5]

  • Consider Solvent Mixtures: Using co-solvents can be a powerful tool. For instance, reactions in Dimethyl Sulfoxide (DMSO) are common, but the solvent itself can affect the pKa of the reactants.[6] A mixture of DMSO and water might be necessary for solubility but will also influence pH and reactivity.[6][7]

  • The Role of Additives: While not a solvent, additives like HOBt (Hydroxybenzotriazole) or OxymaPure are used to suppress this side reaction by forming an active ester intermediate that is more stable towards rearrangement but still highly reactive with the amine. The stability and effectiveness of these additives can also be solvent-dependent.[8]

Below is a workflow illustrating the competing reaction pathways.

G cluster_0 Reaction Initiation cluster_1 Competing Pathways cluster_2 Solvent Influence RCOOH Carboxylic Acid Intermediate O-Acylisourea Intermediate RCOOH->Intermediate + DICN DICN This compound DesiredProduct Desired Amide Intermediate->DesiredProduct + Amine (k1) SideProduct N-Acylurea (Byproduct) Intermediate->SideProduct Rearrangement (k2) Amine Amine (R'-NH2) Solvent Solvent Choice (Polarity, Coordination) Solvent->Intermediate Stabilizes/ Destabilizes k1 k1 Solvent->k1 k2 k2 Solvent->k2 Affects Rate

Caption: Competing pathways in carbodiimide coupling. Solvent choice influences the relative rates (k1 vs. k2).

Q3: I am using this compound in a 1,3-dipolar cycloaddition, but the regioselectivity is poor. How can I steer the reaction towards a single regioisomer?

A3: This is a fantastic question that highlights the nuanced role of solvents in controlling molecular orientation during bond formation. In cycloadditions, particularly those involving reactants with different electronic properties (like a 1,3-dipole and a dipolarophile), the solvent can dramatically influence which end of the dipole attacks which end of the dipolarophile.

The Causality: The key lies in the transition state. The formation of different regioisomers proceeds through different transition states, which often vary in their polarity and charge distribution. Protic solvents, especially those that are strong Hydrogen Bond Donors (HBDs), can selectively stabilize the transition state leading to one regioisomer by forming hydrogen bonds with electronegative atoms (like oxygen or nitrogen) on the reactants.[9] This selective stabilization lowers the activation energy for one pathway relative to the other.

Troubleshooting Steps & Solutions:

  • Probe Polarity and Protic Character: A systematic screen is the best approach. Compare a non-polar solvent (e.g., Toluene), a polar aprotic solvent (e.g., Acetonitrile), and a polar protic solvent (e.g., Ethanol or Isopropanol).

  • Utilize Hydrogen Bond Donating (HBD) Solvents: If you suspect H-bonding can influence the orientation, fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) are excellent choices. They are strong HBDs but are relatively non-nucleophilic. Aqueous mixtures can also dramatically influence selectivity through both H-bonding and solvophobic effects.[9]

  • Consider "Green" Solvents: Ionic liquids have been shown to not only accelerate 1,3-dipolar cycloadditions but also enhance stereoselectivity and regioselectivity.[10]

Data Presentation: Impact of Solvent Class on Cycloaddition Regioselectivity

Solvent ClassExample SolventsPrimary Interaction MechanismExpected Impact on Regioselectivity
Non-Polar Toluene, Hexanevan der Waals forcesMinimal influence; intrinsic reactivity dominates.
Polar Aprotic Acetonitrile, DMFDipole-dipole interactionsCan favor pathways with more polar transition states.
Polar Protic Ethanol, Water, TFEHydrogen BondingCan strongly direct selectivity by stabilizing one transition state over another via H-bonds.[9]
Ionic Liquids [bmim]BF4Multiple (ionic, H-bonding)Can significantly enhance selectivity and reaction rates.[10]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Optimizing Chemoselectivity in Amide Coupling

This protocol provides a framework for identifying the optimal solvent to maximize the yield of the desired amide product while minimizing N-acylurea formation.

Objective: To determine the effect of solvent polarity on the ratio of amide to N-acylurea.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.1 eq)

  • This compound (DICN) (1.2 eq)

  • Test Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Toluene

  • Small reaction vials with stir bars

  • Analytical method (e.g., HPLC, LC-MS, or ¹H NMR with an internal standard)

Procedure:

  • Setup: In parallel, set up four identical reactions. To each vial, add the carboxylic acid (e.g., 0.1 mmol).

  • Solvent Addition: Add 1.0 mL of the respective test solvent (DCM, MeCN, THF, Toluene) to each vial and stir to dissolve.

  • Reagent Addition: Add the amine (0.11 mmol) to each vial, followed by the this compound (0.12 mmol).

  • Reaction Monitoring: Seal the vials and stir at room temperature. Monitor the reactions at set time points (e.g., 1h, 4h, 12h, 24h) by withdrawing a small aliquot.

  • Quenching & Analysis: Quench the aliquot in a suitable manner (e.g., dilute with mobile phase for LC-MS). Analyze the samples to determine the ratio of the desired amide product to the N-acylurea byproduct.

  • Data Interpretation: Compare the product/byproduct ratios across the different solvents to identify the solvent that provides the highest chemoselectivity.

Caption: Workflow for parallel solvent screening to optimize reaction selectivity.

Final Recommendations

When troubleshooting selectivity in this compound reactions, always treat the solvent as a key variable, not a constant. The principles of transition state stabilization, reactant solvation, and specific molecular interactions should guide your experimental design. A logical, stepwise screening of solvents from different classes (non-polar, polar aprotic, polar protic) is a robust strategy to quickly identify conditions that favor your desired reaction pathway. If a reaction fails or gives poor selectivity, before blaming the reagents, ask: "Is this the right solvent for the mechanism I want?"

References

  • Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxid
  • Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing).
  • Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv.
  • What is the effect of the nature of a solvent on nucleophilicity?. Quora.
  • Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solvation Models.
  • Influence of Solvent Additive Composition on Chromatographic Separation and Sodium Adduct Formation of Peptides in HPLC–ESI MS.
  • Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate.
  • Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan.
  • Theoretical Study of Solvent Effects on 1,3-Dipolar cycloaddition Reaction.
  • This compound | C7H14N2.
  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.
  • Inverse conjugate additions of acrylic amides and esters with F/Cl/O/N-nucleophiles and CF3+ reagents.
  • pH Optimization of Amidation via Carbodiimides.
  • Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Mosul Journal of Chemistry.
  • Solvent Effects on Transition States and Reaction Rates.
  • Troubleshooting: My Reaction Failed: FAQ. University of Rochester, Department of Chemistry.
  • Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by C
  • Specific carbodiimide-binding mechanism for the selective modification of the aspartic acid-101 residue of lysozyme in the carbodiimide-amine reaction.
  • Nucleophilicity and Solvent Effects. Chemistry LibreTexts.

Sources

Catalyst selection for optimizing Diisopropylcyanamide-mediated transformations

[1]

Current Status: Operational Topic: Catalyst Selection & Reaction Optimization Ticket ID: DIPCY-OPT-2024 Assigned Specialist: Senior Application Scientist

Executive Summary: The Steric Challenge

Diisopropylcyanamide (DIPcy) represents a unique challenge in cyanamide chemistry.[1] Unlike its dimethyl counterpart, the bulky isopropyl groups exert significant steric pressure on the central nitrile carbon (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

1

The Core Problem: Standard Lewis acids often fail because they cannot effectively coordinate to the nitrile nitrogen due to the "umbrella" effect of the isopropyl groups. Successful transformation requires catalysts with large ionic radii (Lanthanides) or chemical activators that modify the electrophile in situ (Silylation).[1]

Catalyst Selection Matrix

Use this guide to select the optimal catalyst based on your specific transformation goal.

Tier 1: Lewis Acid Activation (Nucleophilic Addition/Guanylation)

Best for: Synthesizing sterically hindered guanidines or isoureas.[1]

CatalystReactivity ProfileRecommended ForMechanism Note
Sc(OTf)₃ High Deactivated/Bulky AminesLarge ionic radius (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) allows coordination despite steric bulk. Water-tolerant.[1]
Yb(OTf)₃ Medium-High General PurposeSlightly smaller radius than Sc; often cheaper but marginally less active for DIPcy.[1]
Zn(OTf)₂ Medium High-Temperature WorkRobust; requires higher thermal energy to overcome the steric barrier.[1]
AlCl₃ / BF₃ Low/Fail NOT RECOMMENDED "Hard" small Lewis acids often fail to coordinate effectively due to steric lockout.[1]
Tier 2: Chemical Activation (The "Silyl-Spike" Method)

Best for: Room temperature reactions or extremely weak nucleophiles.

  • Reagent: TMSCl (Trimethylsilyl chloride)[1]

  • Role: Not a true catalyst (stoichiometric), but acts as a transient activator.[1]

  • Mechanism: Converts DIPcy into a highly reactive N-silylcarbodiimide intermediate, bypassing the direct nitrile addition energy barrier.[1]

Tier 3: Transition Metal Catalysis

Best for: Cycloadditions and Insertions.[1][2][3]

  • Catalyst: Cu(I) / Cu(II) salts (e.g., CuCl)[1]

  • Application: Synthesis of tetrazoles or triazines.[1]

  • Warning: Copper salts are highly sensitive to moisture in this context and can accelerate hydrolysis to urea (see Troubleshooting).[1]

Visualizing the Logic

Figure 1: Catalyst Decision Tree

CatalystSelectionStartGoal: Transform DIPcyRxnTypeReaction Type?Start->RxnTypeAddNucleophilic Addition(e.g., Guanidine Synthesis)RxnType->Add C-N Bond FormationCycloCycloaddition(e.g., Tetrazoles)RxnType->Cyclo Ring FormationNuCheckNucleophile Sterics?Add->NuCheckCuUse Cu(I) / Zn(II)(Lewis Acid + Template)Cyclo->CuSmallNuPrimary/Small AmineNuCheck->SmallNuBulkyNuSecondary/Bulky AmineNuCheck->BulkyNuZnUse Zn(OTf)2 or ZnEt2(Standard Activation)SmallNu->ZnScUse Sc(OTf)3(High Activity, Steric Tolerance)BulkyNu->Sc PreferredTMSUse TMSCl Activation(Forms Reactive Carbodiimide)BulkyNu->TMS Alternative (Stoichiometric)

Caption: Decision matrix for selecting the optimal activation method based on reaction type and substrate sterics.

High-Fidelity Protocol: Sc(OTf)₃-Mediated Guanylation

Objective: Synthesis of a substituted guanidine from this compound and a secondary amine.

Reagents:

  • This compound (1.0 equiv)[1]

  • Amine Substrate (1.1 equiv)[1]

  • Sc(OTf)₃ (5-10 mol%)[1]

  • Solvent: Chlorobenzene or Toluene (Anhydrous)[1]

Step-by-Step Workflow:

  • Catalyst Drying (Critical):

    • Heat Sc(OTf)₃ at 150°C under high vacuum (0.1 mmHg) for 2 hours prior to use. Reason: Lanthanide triflates are hygroscopic.[1] Hydration shell blocks the large metal center needed for DIPcy coordination.

  • Solvation:

    • In a glovebox or under Argon, dissolve Sc(OTf)₃ and this compound in the solvent.[1] Stir for 15 minutes at RT.[1][4][5]

    • Observation: The solution should remain clear. Cloudiness indicates moisture contamination (urea formation).[1]

  • Addition:

    • Add the amine substrate slowly.[1]

  • Thermal Activation:

    • Heat to 100–110°C .

    • Note: Unlike dimethylcyanamide (which reacts at 60-80°C), DIPcy requires higher thermal energy to rotate the isopropyl groups and expose the nitrile carbon.[1]

  • Monitoring:

    • Monitor via TLC or LCMS.[1] Look for the disappearance of the nitrile peak (~2200 cm⁻¹ in IR).

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with water (Sc(OTf)₃ partitions into the aqueous phase and can be recovered/recycled).[1]

Troubleshooting & FAQs

Issue 1: "I see a white precipitate forming immediately upon heating."
  • Diagnosis: Hydrolysis to Diisopropylurea. [1]

  • Root Cause: Moisture ingress.[1] The Lewis Acid is activating water instead of the amine.

  • Fix:

    • Ensure solvents are dried over molecular sieves (3Å).[1]

    • Switch to TMSCl activation if moisture cannot be strictly controlled (TMSCl acts as a scavenger, though it consumes reagent).[1]

    • Check: Verify your inert gas line.[1] DIPcy is more resistant to hydrolysis than dimethylcyanamide, but once activated by Sc(OTf)₃, it becomes hypersensitive.[1]

Issue 2: "The reaction stalls at 50% conversion."
  • Diagnosis: Product Inhibition. [1]

  • Root Cause: The resulting guanidine is a stronger base than the starting amine. It binds to the Sc(III) center, poisoning the catalyst.[1]

  • Fix:

    • Increase Catalyst Loading: Move from 5% to 15%.

    • Switch to ZnEt₂: Zinc ethyl (though pyrophoric) forms a zinc-guanidinate species that is catalytically competent, avoiding the "poisoning" trap common with static Lewis acids [4].[1]

Issue 3: "Yield is low with bulky anilines."
  • Diagnosis: Steric Clash. [1]

  • Root Cause: The isopropyl groups of DIPcy and the phenyl ring of the aniline are clashing during the transition state.

  • Fix:

    • Use Microwave Irradiation .[1] The rapid dielectric heating provides the localized energy needed to overcome the rotational barrier of the isopropyl groups.

    • Solvent Switch: Change from Toluene to o-Dichlorobenzene (higher boiling point, better polarizability).[1]

Mechanistic Insight

Understanding why the reaction works allows for better troubleshooting.[1]

Figure 2: Activation Pathway[1][6]

MechanismDIPcyDIPcy(Sterically Shielded)ComplexActivated Complex(N-Coordination)DIPcy->Complex + LA(Reversible)LALewis Acid(Sc+3)LA->ComplexTSTransition State(Steric Strain)Complex->TS + NuNuAmine(Nucleophile)Nu->TSProductGuanidineTS->Product Proton Transfer- LAProduct->LA Catalyst Release

Caption: The catalytic cycle showing the critical coordination step where the Lewis Acid must overcome the isopropyl shielding.

References

  • Vertex AI Search. (2024).[1] Catalytic activation of this compound for guanidine synthesis. 6[1]

  • Organic Chemistry Portal. (2024).[1] Chlorotrimethylsilane Activation of Acylcyanamides for the Synthesis of Mono-N-acylguanidines. 5[1]

  • ScienceOpen. (2023).[1] Rapid Lewis Acid Screening and Reaction Optimization Using 3D-Printed Catalyst-Impregnated Stirrer Devices. 7

  • NIH PubMed. (2023).[1] Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. 8[1]

  • PubChem. (2024).[1] this compound Compound Summary. 9

Managing moisture-sensitive reactions with Diisopropylcyanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Moisture-Sensitive Reactions with Diisopropylcyanamide Reference Code: TSC-DIPCY-001 Status: Active / High-Priority Support[1]

Core Directive: The Moisture-Stability Paradox

Executive Summary: this compound (DIPcy) is a robust electrophile under ideal storage conditions, but it becomes a critical failure point in moisture-compromised environments.[1] In drug development—specifically in the synthesis of guanidines (via amine addition) or amidines (via organometallic addition)—moisture does not just quench the catalyst; it fundamentally alters the stoichiometry by hydrolyzing DIPcy into N,N-diisopropylurea .

This guide addresses the "Silent Quench"—where moisture consumes the reagent before the desired nucleophilic attack occurs, leading to mysterious yield drops and difficult-to-separate urea byproducts.

The Mechanism of Failure (Visualized)

To troubleshoot effectively, you must understand the competition between your nucleophile and adventitious water.

Diagram 1: The Hydrolysis Competition Pathway

Caption: This diagram illustrates the kinetic competition between the productive guanylation pathway and the destructive hydrolysis pathway that forms N,N-diisopropylurea.

DIPcy_Pathways DIPcy This compound (DIPcy) Intermediate Activated Imidate Species DIPcy->Intermediate Activation (Lewis Acid/Temp) Water Adventitious H2O (Moisture) Water->Intermediate Nu Nucleophile (R-NH2 or R-Li) Nu->Intermediate Product Target Product (Guanidine/Amidine) Intermediate->Product Path A: Fast (Anhydrous) Byproduct FAILURE MODE: N,N-Diisopropylurea Intermediate->Byproduct Path B: Irreversible (Wet Conditions)

[1]

Troubleshooting Guide: Symptom-Based Diagnostics

This section uses a "Symptom -> Root Cause -> Resolution" logic, designed for immediate lab-bench application.[1]

Q1: "I see a white, crystalline precipitate forming in my reaction mixture before workup. What is it?"
  • Diagnosis: Urea Formation. [2]

  • Root Cause: Hydrolysis of DIPcy.[1] this compound is a liquid (mp -27°C), but its hydrolysis product, N,N-diisopropylurea , is a solid with a high melting point (~212°C). If you see white solids crashing out of a non-polar solvent (like Toluene or DCM), water has entered the system.

  • Immediate Action:

    • Stop the addition of expensive nucleophiles (e.g., chiral amines).[1]

    • Filter a small aliquot and run an NMR.[1] Look for the urea carbonyl signal (~158 ppm in

      
      C) or the distinct N-H protons in 
      
      
      
      H NMR (~5.0-6.0 ppm, broad).[1]
    • Prevention: Re-distill DIPcy or dry it over activated 4Å molecular sieves for 24 hours before use.

Q2: "My Grignard addition to DIPcy yielded only the starting material and a viscous oil. Why?"
  • Diagnosis: Proton Quench & Viscosity Trap.

  • Root Cause: If the DIPcy contained moisture (>500 ppm), the Grignard reagent acted as a base (deprotonating water) rather than a nucleophile. The "viscous oil" is likely a mixture of DIPcy oligomers or H-bonded urea derivatives.[1]

  • Scientific Insight: Organometallics (R-MgX) react with water orders of magnitude faster than they attack the nitrile group.[1] You didn't just lose yield; you lost stoichiometry.

  • Resolution:

    • Titrate your Grignard reagent immediately before use.[1]

    • Ensure DIPcy water content is <50 ppm (Karl Fischer titration).[1]

Q3: "The reaction turned cloudy immediately upon adding the Lewis Acid catalyst (e.g., Zn(OTf)2). Is this normal?"
  • Diagnosis: Catalyst Poisoning.

  • Root Cause: Many Lewis acids used to activate DIPcy (like Scandium triflate or Zinc triflate) are hygroscopic.[1] If they were handled in air, they brought water into the flask.[1] The cloudiness is the formation of metal-hydroxides or the rapid precipitation of urea.

  • Resolution: Flame-dry the catalyst under high vacuum or use a glovebox for catalyst weighing.[1]

The "Gold Standard" Protocol

Method: Anhydrous Guanylation of a Secondary Amine using DIPcy.[1] Objective: Synthesize a substituted guanidine without urea contamination.

Data: Reagent Specifications
ComponentPhysical StateCritical ParameterTarget Value
This compound LiquidWater Content (KF)< 50 ppm
Solvent (Toluene/DCM) LiquidWater Content (KF)< 10 ppm
Amine Nucleophile Solid/LiquidPurity> 98%
Catalyst (Zn(OTf)₂) SolidHydration StateAnhydrous
Step-by-Step Methodology

Step 1: The "Dry" Baseline (Pre-Reaction)

  • DIPcy Drying: Do not rely on "anhydrous" bottles from suppliers once opened. Store DIPcy over activated 4Å molecular sieves (20% w/v) for at least 12 hours.

  • Verification: If possible, verify water content via Karl Fischer titration.[1] If KF is unavailable, a visual check for no clumping of the sieves is a rough proxy.

Step 2: System Setup

  • Flame-dry a 2-neck round bottom flask (RBF) under a stream of Argon.

  • Crucial: Do not use needles to vent; use an inert gas manifold (Schlenk line) with a bubbler to ensure positive pressure.[1]

Step 3: Reagent Loading (The "Cannula" Rule)

  • Weigh the Lewis Acid catalyst (e.g., 5 mol% Zn(OTf)₂) in a glovebox or rapidly transfer to the RBF and evacuate/backfill 3x.[1]

  • Add the anhydrous solvent via syringe.[1]

  • DIPcy Addition: Add the DIPcy (1.0 - 1.2 equiv) via syringe.[1] Note: Pure DIPcy is a clear, colorless liquid.[1] If it is yellow, distill it (bp ~93°C @ 25 mmHg) before use.

Step 4: The Reaction

  • Add the amine nucleophile (1.0 equiv).[1]

  • Heat to reflux (if Toluene) or 40°C (if DCM).[1]

  • Monitoring: Monitor by TLC or LC-MS.

    • Success Indicator: Disappearance of the nitrile peak in IR (approx. 2200 cm⁻¹) and appearance of the guanidine C=N stretch (~1600-1650 cm⁻¹).[1]

Step 5: Quench & Workup

  • Cool to room temperature.[1][2][3]

  • Quench with saturated aqueous NaHCO₃ (only after the reaction is complete).

  • Purification Note: If urea formed (Path B), it is often much less soluble in hexanes/ether than the guanidine product.[1] Trituration with cold ether can remove urea contaminants.[1]

Workflow Visualization

Diagram 2: The Anhydrous Handling Workflow

Caption: A logic flow for handling DIPcy to ensure reaction integrity, highlighting critical decision points (diamonds) and actions (boxes).

DIPcy_Workflow Start Start: DIPcy Stock Bottle Check Check Visual Appearance Start->Check Yellow Yellow/Cloudy? Distill (93°C @ 25mmHg) Check->Yellow Yes Clear Clear/Colorless Check->Clear No Yellow->Clear KF_Check KF Titration > 50ppm? Clear->KF_Check Dry Dry over 4Å Sieves (12-24h) KF_Check->Dry Yes Ready Ready for Reaction KF_Check->Ready No Dry->Ready Reaction Perform Reaction (Inert Atmosphere) Ready->Reaction

References

  • PubChem. (2025).[1][4] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Google Patents. (2009).[1] Method for preparing guanidine compound (CN101531621B). [1]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Nitriles and Guanidines. [Link]

  • ResearchGate. (2015).[1][3] A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

Sources

Technical Support Center: Handling & Quenching Diisopropylcyanamide (DIC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nature of the Hazard

Diisopropylcyanamide (DIC) is a dialkyl cyanamide often encountered as a reagent in guanidine synthesis or as a stable byproduct in the Von Braun degradation of tertiary amines. Unlike simple inorganic cyanides, DIC is lipophilic, sterically hindered, and surprisingly stable to mild aqueous workups.

Critical Distinction: While DIC contains a cyano group, it does not readily release hydrogen cyanide (HCN) under standard mild acidic washes. However, it is highly toxic (oral/dermal), a severe skin irritant, and can hydrolyze to urea derivatives or decompose under extreme conditions.

This guide addresses the specific challenge: How do you safely stop a reaction containing DIC and remove/destroy the unreacted material?

Module 1: Critical Safety Assessment (The "Stop" Sign)

Before initiating any quench, evaluate the reaction matrix against these criteria.

Risk Matrix: Reaction Components vs. Quench Method
Component in FlaskHazard InteractionRecommended Quench Base
Strong Nucleophiles (Grignard, Lithium reagents)Exothermic reaction; DIC may have acted as electrophile.Cool (

C)

Dilute with Toluene

IPA/Water.
Lewis Acids (

,

)
Violent hydrolysis; potential for HBr/HCl gas.Cool (

C to

C)

Sat. Rochelle’s Salt or NaHCO

.
Cyanogen Bromide (Von Braun reactant)Highly toxic; volatile.Quench with aqueous Sodium Bisulfite (NaHSO

) or NaOH to destroy residual BrCN before addressing DIC.

WARNING: Do not mix DIC waste streams with strong oxidizers or strong mineral acids at high temperatures without venting; while HCN release is rare from the cyanamide itself, thermal decomposition can release toxic nitrogen oxides (


).

Module 2: Troubleshooting Quench Protocols

Protocol A: The "Reaction Stop" (Standard Quench)

Use this when you simply need to stop the reaction and isolate your product, leaving DIC in the organic layer for later separation.

Objective: Safely neutralize active reagents without hydrolyzing the DIC (which could contaminate your product with urea byproducts).

  • Dilution: Dilute the reaction mixture 1:1 with an inert solvent (e.g., Toluene or TBME). This acts as a heat sink.

  • Cooling: Cool the vessel to

    
    C.
    
  • Controlled Addition:

    • For Basic Reactions: Add Saturated Ammonium Chloride (

      
      ) dropwise.
      
    • For Acidic Reactions: Add Saturated Sodium Bicarbonate (

      
      ) slowly to minimize foaming (
      
      
      
      evolution).
  • Partitioning:

    • DIC is lipophilic . It will remain in the organic layer.

    • Note: Acidic washes (1M HCl) will not effectively remove DIC due to the low basicity of the cyanamide nitrogen.

Protocol B: Chemical Destruction (Removal of DIC)

Use this when DIC is a waste product or impurity that must be chemically destroyed.

Mechanism: Acid-catalyzed hydration of the nitrile to form N,N-diisopropylurea .



Steps:

  • Solvent Swap: If possible, move the crude material into a solvent miscible with water (e.g., THF) or use a biphasic system with vigorous stirring.

  • Acid Hydrolysis: Add 2M

    
     or 6M 
    
    
    
    .
  • Heat: Heat the mixture to reflux (60–80°C) for 2–4 hours.

    • Monitoring: Check by TLC or GC. The nitrile peak (

      
      ) in IR will disappear; a urea carbonyl peak (
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.

    • The resulting urea is significantly more polar than the starting cyanamide.

    • Option 1 (Precipitation): In some cases, cooling the aqueous acidic solution causes the urea to precipitate.

    • Option 2 (Extraction): The urea may still extract into organics but can often be separated via crystallization or silica chromatography (it trails significantly behind the cyanamide).

Module 3: Visual Decision Logic

The following diagram illustrates the decision process for handling reaction mixtures containing this compound.

QuenchLogic Start Reaction Mixture Contains Unreacted DIC Reagents Are active reagents present? (e.g., LiAlH4, Grignard) Start->Reagents QuenchActive Quench Active Reagents First (Standard Inert/Cold Protocol) Reagents->QuenchActive Yes AnalyzeProduct Is your Target Product Acid Stable? Reagents->AnalyzeProduct No QuenchActive->AnalyzeProduct AcidStable YES: Chemical Destruction AnalyzeProduct->AcidStable Yes AcidSensitive NO: Physical Removal AnalyzeProduct->AcidSensitive No Hydrolysis Add 2M H2SO4, Heat to 60°C (Converts DIC to Urea) AcidStable->Hydrolysis Separation1 Separate Urea via Crystallization or Extraction Hydrolysis->Separation1 Chromatography Silica Gel Chromatography (DIC is non-polar/lipophilic) AcidSensitive->Chromatography Distillation Kugelrohr Distillation (If product BP > DIC BP) AcidSensitive->Distillation

Caption: Decision tree for selecting the appropriate workup method based on product stability and reagent presence.

Module 4: Frequently Asked Questions (Technical)

Q1: Can I wash this compound out with 1M HCl? A: Generally, no . Unlike secondary amines, the nitrogen in the cyanamide group


 is conjugated with the nitrile, significantly lowering its basicity (

of conjugate acid is extremely low). It will not protonate effectively in dilute acid to partition into the aqueous layer. It usually stays in the organic layer.

Q2: Does quenching DIC release HCN? A: Simple hydrolysis does not release HCN. The hydrolysis pathway favors the formation of the urea:


.
However, if you are using reductive conditions  (e.g., 

) to quench, there is a risk of cleaving the C-N bond. Always quench reductive reactions containing cyanamides with extreme caution, ensuring excess oxidant (like bleach) is not used blindly, as chloramines can form. Stick to the hydrolysis route.

Q3: I see a new spot on my TLC after heating the quench. What is it? A: This is likely N,N-diisopropylurea .

  • DIC: High

    
     (Non-polar, similar to starting amine).
    
  • Urea: Lower

    
     (More polar due to 
    
    
    
    and
    
    
    ).
  • Visualization: The urea spot often stains strongly with p-Anisaldehyde or Ninhydrin (upon strong heating).

Q4: How do I dispose of the waste containing DIC? A: Do not pour down the drain. Even though it hydrolyzes, DIC is toxic to aquatic life. Collect all organic washes and silica waste into the Halogenated or High-Hazard Organic waste stream, ensuring it is labeled "Toxic - Cyanamide Derivative."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76520, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. Hydrolysis of Amides and Nitriles. Retrieved from [Link]

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Hydrolysis of Cyano groups to Amides/Ureas). Wiley-Interscience.

Validation & Comparative

Diisopropylcyanamide: A Safer, Sterically Tuned Alternative to Cyanogen Bromide for Electrophilic Cyanation

[1]

Executive Summary

For decades, Cyanogen Bromide (CNBr) has been the standard reagent for electrophilic cyanation.[1] However, its acute toxicity, volatility, and potential for explosive polymerization pose severe safety risks in process chemistry.[1] This compound (DIC) has emerged as a robust alternative, particularly for the cyanation of carbon nucleophiles (Grignard and Organolithium reagents).[1]

While CNBr acts as a highly reactive "CN

1mono-cyanation selectivity1

Technical Profile: DIC vs. CNBr[1]

The transition from CNBr to DIC is driven by the need for safety without compromising synthetic efficiency .[1]

Comparative Physicochemical Properties[1][2]
FeatureCyanogen Bromide (CNBr)This compound (DIC)Impact on Process
Structure


DIC lacks the labile halogen bond.[1]
Physical State Volatile Solid (mp 52°C)Liquid (bp ~200°C)DIC is easily dosed as a liquid; no sublimation risk.[1]
Vapor Pressure High (Sublimes)LowDIC eliminates inhalation hazards in open vessels.[1]
Toxicity Severe (HCN source)Moderate (Irritant)DIC reduces containment requirements.[1]
Reactivity Mode Hard ElectrophileTunable ElectrophileDIC prevents "halogen dance" side reactions.[1]
Leaving Group Bromide (

)
Diisopropylamide (

)
Amide LG buffers the reaction mixture (basic).[1]
Mechanism of Action

In the cyanation of an organometallic reagent (


1
  • CNBr Pathway : The nucleophile attacks the carbon.[1] The high leaving group ability of bromide (

    
    ) makes CNBr extremely electrophilic, often leading to rapid reaction but poor discrimination between the product nitrile and the starting material (leading to imines/ketones).[1]
    
  • DIC Pathway : The nucleophile attacks the nitrile carbon.[1] The intermediate is a tetrahedral magnesium/lithium species.[1] The breakdown releases the bulky diisopropylamide anion.[1] This steric bulk protects the formed nitrile from further nucleophilic attack, ensuring high selectivity for the mono-cyanated product.[1]

CyanationMechanismcluster_0Reagentscluster_1ProductsNucleophileNucleophile(R-MgX / R-Li)IntermediateTetrahedralIntermediateNucleophile->IntermediateAttack on C≡NReagentElectrophile(CN-LG)Reagent->IntermediateCNBr_NoteCNBr (LG = Br):Fast, Risk of Over-additionReagent->CNBr_NoteDIC_NoteDIC (LG = N(iPr)2):Controlled, High SelectivityReagent->DIC_NoteNitrileProduct(R-CN)Intermediate->NitrileEliminationLeavingGroupLeaving Group(LG-M)Intermediate->LeavingGroup

Figure 1: General mechanism of electrophilic cyanation. DIC prevents over-addition via the steric bulk of the leaving group.

Performance Analysis

Selectivity and Yield

In comparative studies of Grignard cyanation, dialkylcyanamides (like DIC and Dimethylcyanamide) consistently outperform CNBr in chemoselectivity.[1]

  • CNBr Issues : When

    
     reacts with CNBr, the resulting nitrile 
    
    
    is often more electrophilic than the starting material towards the remaining Grignard, leading to imine formation (which hydrolyzes to a ketone).[1]
  • DIC Advantage : The

    
     moiety is less electrophilic than CNBr, requiring slightly higher temperatures (usually 0°C to RT, vs -78°C for CNBr).[1] However, the bulky leaving group (
    
    
    ) effectively "chaperones" the reaction.[1] The magnesium amide byproduct complexes with the magnesium salts, potentially deactivating the product nitrile from further attack.
Substrate Scope

DIC is particularly effective for:

  • Aryl Grignards : High yields (>85%) for electron-rich and electron-neutral rings.[1]

  • Heteroaryl Lithiums : Excellent for pyridines and thiophenes where halogen exchange (Lithium-Halogen exchange) is a risk with CNBr.[1]

  • Sterically Hindered Nucleophiles : The reaction is slower but cleaner.[1]

Experimental Protocol: Cyanation of Aryl Grignard with DIC

Objective : Synthesis of 4-Methoxybenzonitrile from 4-Methoxyphenylmagnesium bromide.

Materials
  • Substrate : 4-Bromoanisole (converted to Grignard).[1]

  • Reagent : this compound (DIC) [CAS: 3085-76-5].[1][2]

  • Solvent : Anhydrous THF.[1]

  • Catalyst : None required (stoichiometric reaction).[1]

Workflow Diagram

ProtocolStep11. Grignard FormationMg turnings + Ar-Br in THF(Reflux 1h)Step33. AdditionAdd Grignard to DIC solution slowlyMaintain T < 5°CStep1->Step3Step22. Preparation of DIC SolutionDissolve DIC (1.2 equiv) in THFCool to 0°CStep2->Step3Step44. ReactionStir at RT for 1-2 hoursMonitor by TLC/HPLCStep3->Step4Step55. QuenchAdd sat. aq. NH4Cl(Exothermic!)Step4->Step5Step66. Workup & IsolationExtract (EtOAc), Wash (Brine), Dry, ConcentrateStep5->Step6

Figure 2: Step-by-step workflow for the cyanation of Grignard reagents using DIC.

Detailed Procedure
  • Grignard Preparation : Prepare a 1.0 M solution of 4-methoxyphenylmagnesium bromide in THF using standard protocols (Mg turnings + 4-bromoanisole).

  • Reagent Setup : In a separate flame-dried flask under

    
    , dissolve This compound  (1.2 equiv relative to Grignard) in anhydrous THF (5 mL/mmol). Cool the solution to 0°C .
    
    • Note: Unlike CNBr, DIC is a stable liquid and can be handled on the bench for short periods, though inert atmosphere is recommended to prevent hydrolysis.[1]

  • Addition : Add the Grignard solution dropwise to the DIC solution over 15–20 minutes.

    • Crucial: Adding the nucleophile to the electrophile (inverse addition) is preferred to maintain a high concentration of the cyanating agent, further suppressing double addition.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2 hours.

    • Checkpoint: The solution usually turns a cloudy white/grey due to the formation of magnesium amide salts.[1]

  • Quench : Cool to 0°C and quench carefully with saturated aqueous

    
    .
    
  • Workup : Extract with Ethyl Acetate (

    
    ). Wash combined organics with water and brine.[1] Dry over 
    
    
    and concentrate.
  • Purification : Purify via silica gel chromatography (Hexanes/EtOAc).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Steric hindrance of DICIncrease temperature to reflux (THF) or switch to Dimethylcyanamide (less bulky).[1]
Ketone Formation Double addition (Over-reaction)Ensure Inverse Addition (Grignard into DIC). Increase DIC equivalents to 1.5x.
Starting Material Recovery Wet solvent (Protonation)Ensure THF is anhydrous.[1] DIC is less moisture-sensitive than CNBr but Grignards are not.[1]

Safety & Handling Comparison

This section highlights why DIC is the superior choice for EHS (Environment, Health, and Safety) compliance.

Hazard ClassCyanogen Bromide (CNBr)This compound (DIC)
Acute Toxicity Fatal if inhaled/swallowed.[1] Hydrolyzes to HCN.[1]Harmful if swallowed.[1] Irritant.
Respiratory High vapor pressure; requires fume hood + respirator.[1]Low vapor pressure; standard fume hood sufficient.[1]
Storage Fridge (2-8°C), desiccated. Prone to polymerization.[1]Room temperature, stable shelf life.[1]
Waste Disposal Requires specific cyanide destruction (Bleach/NaOH).[1]Standard organic waste (unless local regulations classify all nitriles as cyanide waste).[1]

Recommendation : For drug development pipelines where trace cyanide contamination is a critical quality attribute (CQA), using DIC eliminates the direct introduction of free cyanide anions or volatile cyanogen halides, simplifying downstream purification and risk assessment.[1]

References

  • Reeves, J. T., et al. "A General and Safe Cyanation of Grignard and Organolithium Reagents with Dimethylcyanamide."[1] Journal of the American Chemical Society, 2015, 137(29), 9481–9488.[1] Link[1]

    • Context: Establishes the class of dialkylcyanamides as superior electrophilic cyanation reagents. While focusing on dimethylcyanamide, the mechanistic principles apply directly to the diisopropyl variant.[1]

  • Ayres, B. R., et al. "Practical Electrophilic Cyanation of Aryl Grignard Reagents with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)." Organic Process Research & Development, 2020.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10476, Cyanogen bromide."[1] Link[1]

    • Context: Authoritative safety and toxicity d
  • ChemicalBook. "this compound Properties and Safety." Link

    • Context: Physicochemical properties of DIC.

A Guide to Amide Bond Formation and Guanidinylation: A Mechanistic Comparison of Carbodiimide and Cyanamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of the Amide Bond and the Guanidinium Cation

In the landscape of organic chemistry and drug discovery, the amide bond is a cornerstone, forming the backbone of peptides and proteins and appearing in a vast number of pharmaceuticals. The reliable construction of this bond is therefore a critical endeavor.[1] Parallel to this, the guanidinium group, the protonated form of guanidine, is a key structural motif in bioactive molecules, most notably in the amino acid arginine, where it plays a crucial role in molecular recognition and binding events.[2]

The synthesis of these two distinct functional groups often involves reagents that, at first glance, appear structurally related but diverge significantly in their reactivity and mechanistic pathways. This guide provides an in-depth, mechanistically-driven comparison between two major classes of reagents: the well-established carbodiimides , workhorses of amide bond formation, and cyanamides , particularly diisopropylcyanamide, which serve as precursors for guanidinylation. Understanding the fundamental differences in how these reagents activate substrates is paramount for researchers selecting synthetic strategies, optimizing reaction conditions, and minimizing unwanted side products.

Part 1: The Carbodiimide Pathway to Amide Bonds

Carbodiimides, with their characteristic R-N=C=N-R' functional group, are powerful dehydrating agents that facilitate the coupling of a carboxylic acid and an amine—a reaction that is otherwise unfavorable under mild conditions due to the formation of an unreactive ammonium carboxylate salt.[3][4] The genius of the carbodiimide lies in its ability to convert the hydroxyl of the carboxylic acid into an excellent leaving group.

The Core Mechanism: Activation via the O-Acylisourea Intermediate

The reaction proceeds through a highly reactive, pivotal intermediate: the O-acylisourea.[5][6] The formation and subsequent fate of this intermediate dictate the efficiency and cleanliness of the entire coupling process.

  • Activation Step: The carbodiimide reacts with a carboxylic acid (R-COOH) to form the O-acylisourea. This intermediate is essentially a carboxylic ester with a highly activated leaving group.[7]

  • Nucleophilic Attack: The pathway then diverges based on the reaction conditions and substrates:

    • Pathway A (Direct Attack): A primary or secondary amine directly attacks the carbonyl carbon of the O-acylisourea. This is the most direct route to the desired amide and releases a soluble urea byproduct.[8]

    • Pathway B (Symmetrical Anhydride Formation): In the absence of an immediate amine nucleophile, the O-acylisourea can be attacked by a second molecule of the carboxylic acid. This forms a symmetrical acid anhydride and releases the urea byproduct. The anhydride is then attacked by the amine to yield the amide product. This pathway is particularly relevant in solid-phase peptide synthesis (SPPS).[7][8]

Below is a diagram illustrating the general carbodiimide coupling mechanism.

Carbodiimide_Mechanism cluster_pathways Reaction Pathways CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea Activation Carbodiimide Carbodiimide (R'-N=C=N-R'') Carbodiimide->O_Acylisourea Activation Amide Amide Product (R-CO-NH-R''') O_Acylisourea->Amide Pathway A: Direct Attack by Amine Urea Urea Byproduct (R'-NH-CO-NH-R'') AcidAnhydride Symmetric Anhydride O_Acylisourea->AcidAnhydride Pathway B: Attack by 2nd R-COOH Amine Amine (R'''-NH₂) AcidAnhydride->Amide Attack by Amine

Caption: General mechanism of carbodiimide-mediated amide bond formation.

Common Carbodiimide Reagents: A Practical Comparison

The choice of carbodiimide is often dictated by the reaction phase (solution vs. solid) and the desired workup procedure. The key differentiator is the solubility of the urea byproduct.

ReagentFull NameByproductByproduct SolubilityPrimary Application
DCC N,N'-DicyclohexylcarbodiimideDCU (Dicyclohexylurea)Insoluble in most organic solventsSolution-phase synthesis (byproduct removed by filtration).[8][9]
DIC N,N'-DiisopropylcarbodiimideDIU (Diisopropylurea)Soluble in common organic solventsSolid-phase peptide synthesis (SPPS) (byproduct washed away).[8][10]
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-soluble urea derivativeSoluble in waterBioconjugation in aqueous buffers; solution-phase synthesis.[6][8]
Prevalent Side Reactions and Mitigation Strategies

While powerful, carbodiimide chemistry is not without its pitfalls. Understanding these side reactions is crucial for optimizing yield and purity.

  • N-Acylurea Formation: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[1][7] This reaction pathway consumes the activated acid, reducing the yield of the desired amide. This side reaction is minimized by using solvents with low dielectric constants (e.g., dichloromethane) and by ensuring the amine nucleophile is readily available.[7]

  • Epimerization: In peptide synthesis, the activation of an amino acid's carboxyl group can lead to the deprotonation of the α-carbon, causing a loss of stereochemical integrity (epimerization or racemization).[11][12] This is a significant problem as it can lead to diastereomeric peptide impurities that are difficult to separate.

The Solution: Coupling Additives To suppress both N-acylurea formation and epimerization, coupling additives are almost always used in modern carbodiimide reactions.[1] These additives react with the O-acylisourea faster than it can rearrange or epimerize, forming a new active ester intermediate. While slightly less reactive than the O-acylisourea, this new intermediate is more stable and selective, leading to cleaner reactions and higher yields.[13]

  • HOBt (1-Hydroxybenzotriazole): The classic additive, highly effective at suppressing racemization.[1] Its use is now restricted in some regions due to its explosive properties when anhydrous.[1]

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate): A safer, non-explosive alternative to HOBt with excellent performance in suppressing side reactions.[13]

Part 2: The this compound Pathway to Guanidines

This compound ((CH₃)₂CH)₂N-C≡N, belongs to the cyanamide class of reagents. Unlike carbodiimides, its primary role is not to activate carboxylic acids for amide bond formation but to act as an electrophile for the guanidinylation of amines.[14] This represents a fundamental mechanistic divergence, leading to an entirely different, yet equally important, functional group.

The Core Mechanism: Nucleophilic Addition to the Nitrile

The synthesis of a substituted guanidine from a cyanamide involves the direct addition of a nucleophilic amine to the electrophilic carbon of the nitrile group.

  • Activation (Optional): In some cases, the cyanamide itself is reactive enough. In others, particularly for less nucleophilic amines, the cyanamide can be activated (e.g., by reaction with an acid or a Lewis acid) to increase the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack: A primary or secondary amine attacks the nitrile carbon.

  • Proton Transfer/Tautomerization: A series of proton transfers and tautomerization steps follow to yield the stable, substituted guanidine product.

The reaction effectively adds the amine across the C≡N triple bond, with the diisopropylamine group remaining as one of the substituents on the final guanidine.

Guanidinylation_Mechanism Cyanamide This compound ((iPr)₂N-C≡N) Intermediate Addition Intermediate Cyanamide->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH₂) Amine->Intermediate Nucleophilic Attack Guanidine Substituted Guanidine Product Intermediate->Guanidine Proton Transfer & Tautomerization

Caption: General mechanism of amine guanidinylation using this compound.

Part 3: Head-to-Head Mechanistic Comparison

The choice between a carbodiimide and a cyanamide is not a choice between two similar reagents for the same transformation. It is a fundamental choice of which functional group to synthesize.

FeatureCarbodiimides (e.g., DIC)This compound
Primary Transformation Carboxylic Acid + Amine → Amide Amine → Guanidine
Role of Reagent Dehydrating/Coupling agent; not incorporated.[6]Electrophilic substrate; incorporated into product.
Key Intermediate O-Acylisourea.[8]C-N bond addition intermediate.
Primary Nucleophile Carboxylate anion (initially), then Amine.[15]Amine.
Primary Electrophile Central carbon of the N=C=N group.Carbon of the C≡N group.
Common Byproducts Substituted urea (e.g., Diisopropylurea).[10]None, as the reagent is part of the product.
Major Side Reactions N-acylurea formation, epimerization.[1]Potential for over-reaction with polyamines.
Typical Substrates Carboxylic acids, primary/secondary amines.Primary/secondary amines.

Part 4: Experimental Protocols and Field Insights

Protocol 1: General Procedure for Amide Coupling using DIC/OxymaPure

This protocol describes a standard solution-phase amide bond formation.

Rationale: The carboxylic acid is pre-activated with the carbodiimide and additive before the amine is introduced. This ensures the formation of the more stable Oxyma-ester, minimizing the risk of the amine reacting directly with the carbodiimide and reducing side reactions like N-acylurea formation. The reaction is run at 0°C initially to control the exothermic activation step and further suppress epimerization.[1]

Protocol_Amide cluster_setup Reaction Setup cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification A 1. Dissolve carboxylic acid (1 eq) and OxymaPure (1.1 eq) in DCM/DMF. B 2. Cool solution to 0°C in an ice bath. A->B C 3. Add DIC (1.1 eq) dropwise. Maintain 0°C. B->C D 4. Stir for 15-20 min at 0°C (Pre-activation). C->D E 5. Add amine (1.05 eq) to the mixture. D->E F 6. Allow to warm to room temp. Stir for 2-16 hours. E->F G 7. Monitor by TLC/LC-MS. F->G H 8. Perform aqueous workup to remove Oxyma and DIU byproduct. G->H I 9. Purify by column chromatography. H->I

Caption: Experimental workflow for DIC/OxymaPure mediated amide coupling.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equivalent) and OxymaPure (1.1 equivalents).

  • Dissolve the solids in an appropriate anhydrous solvent (e.g., Dichloromethane or Dimethylformamide).

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 equivalents) dropwise to the stirred solution.

  • Stir the mixture at 0°C for 15-20 minutes to allow for pre-activation.

  • Add the amine (1.05 equivalents), either neat or as a solution in the reaction solvent.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with solvent. Perform an aqueous workup (e.g., washing with dilute acid, base, and brine) to remove the diisopropylurea (DIU) byproduct and excess reagents.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Guanidinylation using this compound

This protocol describes the synthesis of a substituted guanidine from an amine.

Rationale: This is a direct addition reaction. The choice of solvent is critical to ensure all components are soluble. In some cases, particularly with less nucleophilic amines like anilines, heating may be required to drive the reaction to completion. The workup is generally simpler as there is no major byproduct to remove.

Protocol_Guanidine cluster_setup Reaction Setup cluster_reaction Guanidinylation cluster_workup Workup & Purification A 1. Dissolve amine (1 eq) in a suitable solvent (e.g., Acetonitrile). B 2. Add this compound (1.1 eq) to the solution. A->B C 3. Stir at room temp or heat as needed (e.g., 50-80°C). B->C D 4. Monitor by TLC/LC-MS. C->D E 5. Concentrate the reaction mixture in vacuo. D->E F 6. Purify by column chromatography or recrystallization. E->F

Caption: Experimental workflow for amine guanidinylation.

Step-by-Step Methodology:

  • In a suitable reaction vessel, dissolve the primary or secondary amine (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add this compound (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture. If no reaction is observed at room temperature, gently heat the mixture (e.g., to 50-80°C) to facilitate the addition.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure substituted guanidine.

Conclusion

While this compound and carbodiimides like DIC share a superficial structural similarity, they operate in fundamentally different mechanistic realms. Carbodiimides are indispensable coupling agents for amide bond synthesis, acting as transient activators of carboxylic acids without being incorporated into the final product. Their success hinges on the controlled formation and reaction of an O-acylisourea intermediate, with performance and purity greatly enhanced by additives that mitigate side reactions.

In contrast, this compound is a reagent for guanidinylation , acting as an electrophile that is fully incorporated into the guanidine product through nucleophilic attack by an amine. The choice between these reagents is therefore not one of preference for a single transformation, but a strategic decision based on the desired final functional group—an amide or a guanidine. For the medicinal chemist and drug development professional, a clear understanding of these distinct pathways is essential for the rational design and efficient execution of synthetic routes to complex molecular targets.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • McCallum, J. (2013, February 26). mechanism of amide formation with DCC [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC [Video]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Epimerisation in Peptide Synthesis. PMC. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Quantitative description of epimerization pathways using the carbodiimide method in the synthesis of peptides. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). US6072075A - Guanidinylation reagents.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

Sources

Evaluating the green chemistry metrics of Diisopropylcyanamide protocols

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide for Drug Development & Process Chemistry

Executive Summary

Diisopropylcyanamide (DIPC, CAS 6626-03-5) is a critical


 building block used in the synthesis of guanidines, amidines, and tetrazoles—motifs prevalent in bioactive pharmaceutical ingredients (APIs) and organometallic ligands. While the molecule itself is chemically simple, its synthesis presents a classic green chemistry dilemma: the most efficient routes often utilize highly toxic electrophilic cyanating agents.

This guide objectively evaluates three distinct protocols for DIPC synthesis. We move beyond simple yield comparisons to analyze the Green Chemistry Metrics —specifically Atom Economy (AE), Reaction Mass Efficiency (RME), and E-Factor—to determine the true environmental cost of each method.

The Verdict:

  • Protocol A (Cyanogen Bromide): Remains the high-yield standard but carries severe acute toxicity risks and moderate atom economy.

  • Protocol B (Trichloroacetonitrile): A "pseudo-green" alternative that avoids cyanide reagents but generates carcinogenic chloroform as a stoichiometric byproduct.

  • Protocol C (Iodine-Mediated Desulfurization): The most sustainable emerging route, utilizing elemental iodine to convert dithiocarbamates, avoiding cyanides and halogenated solvents entirely.

Comparative Metrics Analysis

The following table contrasts the three protocols based on a theoretical synthesis of 1 mole of this compound.

MetricProtocol A: Standard Electrophilic Protocol B: Nitrile Transfer Protocol C: Oxidative Desulfurization
Key Reagents Cyanogen Bromide (BrCN),

Trichloroacetonitrile (

)

,

,

Atom Economy (AE) 40.9% 44.2% ~35% (Step-dependent)
Primary Waste

(Solid salt)

(Chloroform)
Sulfur,

Toxicity Profile Critical: BrCN is fatal if inhaled; ozone depleter.High:

is lachrymatory;

is a carcinogen.
Moderate:

is neurotoxic;

is corrosive.
Scalability High (Exothermic control required)Medium (Chloroform disposal limits scale)High (Aqueous/Alcoholic media)
Greenness Score 🔴 Low 🟡 Medium-Low 🟢 Medium-High

Note on Calculations:

  • AE (Atom Economy):

    
    
    
  • Protocol A: Loss of HBr (trapped by base) drives AE down.

  • Protocol B: Loss of Chloroform (

    
    ) is a significant mass loss, comparable to the product mass itself.
    

Detailed Experimental Protocols

Protocol A: The Standard Cyanogen Bromide Route

The industry benchmark for yield, requiring stringent safety controls.

Mechanism: Nucleophilic attack of the secondary amine on the electrophilic cyanide carbon, followed by bromide displacement.

Steps:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a low-temperature thermometer. Purge with

    
    .
    
  • Solvent: Dissolve Diisopropylamine (1.0 equiv) and Triethylamine (1.1 equiv) in anhydrous Dichloromethane (DCM) or THF. Cool to 0°C.[1]

  • Addition: Dissolve Cyanogen Bromide (BrCN, 1.0 equiv) in the same solvent. WARNING: BrCN is volatile and highly toxic.[2] Handle in a certified fume hood with cyanide sensors.

  • Reaction: Add the BrCN solution dropwise, maintaining internal temperature

    
    . The reaction is highly exothermic.
    
  • Workup: A white precipitate of Triethylamine Hydrobromide forms immediately. Filter off the solid.[1]

  • Isolation: Wash the filtrate with water (to remove residual salts), dry over

    
    , and concentrate under reduced pressure.
    
  • Purification: Distillation under vacuum (bp ~90°C at 15 mmHg).

Causality: The use of a non-nucleophilic base (


) is critical to scavenge the HBr generated. Without it, the amine starting material would protonate and deactivate, halving the yield.
Protocol B: The Trichloroacetonitrile "Cyanide-Free" Route

Avoids handling BrCN but generates hazardous organic waste.

Mechanism: The amine attacks the nitrile of trichloroacetonitrile to form an amidine intermediate, which undergoes a haloform-type cleavage to release chloroform and the cyanamide.

Steps:

  • Setup: Standard reaction vessel open to air (moisture tolerance is higher than Protocol A).

  • Reaction: Mix Diisopropylamine (1.0 equiv) with Trichloroacetonitrile (1.0 equiv) in Acetonitrile or Methanol.

  • Catalysis: Add a catalytic amount of base (e.g., DBU or polymer-supported base) if the reaction is sluggish.

  • Cleavage: The mixture is stirred at room temperature for 6-12 hours. The release of Chloroform (

    
    ) occurs in situ.
    
  • Workup: Evaporate the solvent. The residue contains the product and polymer/salt byproducts.

  • Purification: Column chromatography is often required to separate the product from acetamide byproducts if the cleavage is incomplete.

Critique: While "cyanide-free," the generation of stoichiometric chloroform (1 mole per mole of product) renders this method poor for large-scale green manufacturing due to solvent disposal regulations.

Protocol C: Iodine-Mediated Desulfurization (The Green Choice)

A one-pot oxidative transformation using safer reagents.

Mechanism:

  • Amine +

    
    
    
    
    
    Dithiocarbamate.
  • Dithiocarbamate +

    
    
    
    
    
    Isothiocyanate.[3]
  • Isothiocyanate +

    
    
    
    
    
    Thiourea.[3]
  • Thiourea +

    
     + Base 
    
    
    
    Cyanamide +
    
    
    +
    
    
    .

Steps:

  • Formation of Dithiocarbamate: In a flask, dissolve Diisopropylamine (10 mmol) in Ethanol. Add

    
     (25 mmol) and 
    
    
    
    (30 mmol) at 0°C. Stir for 1 hour.
  • Desulfurization 1: Add molecular Iodine (

    
    , 10 mmol) portion-wise. The solution turns dark, then lightens as isothiocyanate forms.
    
  • Ammonolysis: Add aqueous Ammonia (25%) and stir for 2 hours to form the thiourea intermediate.

  • Desulfurization 2: Add a second portion of

    
     (10 mmol) and base (
    
    
    
    or NaOH). Stir until TLC shows conversion of thiourea to cyanamide.
  • Workup: Filter off the precipitated elemental Sulfur. Extract the filtrate with Ethyl Acetate.

  • Purification: Recrystallization or flash chromatography.

Green Logic: This route utilizes


 as a mild oxidant and ammonia as the nitrogen source. The byproducts (Sulfur and Iodide salts) are significantly less hazardous than BrCN or Chloroform.

Mechanistic Visualization

The following diagram illustrates the reaction pathways for the three protocols, highlighting the atom flow and waste generation.

Diisopropylcyanamide_Pathways cluster_A Protocol A: Electrophilic Cyanation cluster_B Protocol B: Nitrile Transfer cluster_C Protocol C: Oxidative Desulfurization Amine Diisopropylamine (iPr)2NH BrCN Cyanogen Bromide (BrCN) Amine->BrCN TCT Trichloroacetonitrile (Cl3CCN) Amine->TCT CS2 CS2 / I2 / NH3 Amine->CS2 WasteA Waste: Et3NH+ Br- BrCN->WasteA Product This compound (iPr)2N-CN BrCN->Product Nucleophilic Subst. InterA InterB Amidine Intermediate TCT->InterB WasteB Waste: Chloroform (CHCl3) InterB->WasteB InterB->Product Haloform Cleavage InterC1 Dithiocarbamate CS2->InterC1 Oxidative Desulf. InterC2 Thiourea InterC1->InterC2 Oxidative Desulf. WasteC Waste: Sulfur (S8) + NH4I InterC2->WasteC InterC2->Product Oxidative Desulf.

Caption: Comparative reaction pathways showing reagent inputs (ellipses) and waste outputs (notes). Protocol C (Green) involves more steps but generates benign solid waste compared to the toxic volatiles in A and B.

References

  • Liang, H., et al. (2017). "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines." Synlett, 28(20), 2675-2679. Link

  • Ghosh, H., & Yella, R. (2009). "A one-pot preparation of cyanamide from dithiocarbamate using molecular iodine."[3] Green Chemistry, 11, 351-353. Link

  • Axelrod, A., et al. (2025). "Green Chemistry Metrics with Special Reference to Green Analytical Chemistry." PMC - NIH. Link

  • Wu, Y., et al. (2014). "N-Cyanation of Secondary Amines using Trichloroacetonitrile." Organic Letters, 16(1), 123-125. Link

  • PubChem. (2025).[4] "this compound Compound Summary." National Library of Medicine. Link

Sources

Benchmarking Diisopropylcyanamide against other coupling reagents in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Comparative Analysis

Executive Summary & Disambiguation

Important Nomenclature Clarification: This guide benchmarks N,N'-Diisopropylcarbodiimide (DIC) , the industry-standard coupling reagent widely used in solid-phase peptide synthesis (SPPS).

Note on "Diisopropylcyanamide" (DIPCY): Users often confuse Diisopropylcarbodiimide (DIC) with this compound due to phonetic similarity.

  • DIC (CAS 693-13-0): A reactive carbodiimide (

    
    ) used to activate carboxylic acids.
    
  • This compound (CAS 3085-76-5): A stable dialkyl cyanamide (

    
    ) used as a chemical intermediate, not as a peptide coupling reagent. It lacks the cumulative double bond system required for dehydration/activation.
    

This guide proceeds with the evaluation of DIC , assuming it is the intended subject of inquiry.

DIC has re-emerged as a preferred reagent in modern peptide synthesis, particularly when paired with Oxyma Pure .[1] While uronium salts (HATU/HBTU) were dominant in the 1990s-2000s, the DIC/Oxyma system offers a superior balance of cost, safety (non-explosive), and solubility, often matching or exceeding the coupling efficiency of HATU in difficult sequences.

Mechanism of Action

DIC functions as a dehydrating agent. It reacts with the carboxylic acid of an N-protected amino acid to form an unstable O-acylisourea. In the presence of a nucleophilic additive (like Oxyma or HOBt), this intermediate is rapidly converted into a more stable, yet reactive, active ester. This two-step activation suppresses the primary side-reaction:


-acylurea formation (which leads to chain termination) and racemization (loss of chirality).
Activation Pathway Diagram

DIC_Activation DIC DIC (Diisopropylcarbodiimide) O_Acyl Unstable O-Acylisourea DIC->O_Acyl Activation AA Fmoc-Amino Acid (R-COOH) AA->O_Acyl Activation ActiveEster Oxyma Active Ester (Activated Species) O_Acyl->ActiveEster + Oxyma (Transesterification) DIU Diisopropylurea (By-product) O_Acyl->DIU By-product Formation Oxyma Oxyma Pure (Additive) ActiveEster->Oxyma Regenerated Peptide Elongated Peptide (Amide Bond) ActiveEster->Peptide Aminolysis Amine Resin-Bound Amine (NH2-Peptide) Amine->Peptide Aminolysis

Caption: The DIC/Oxyma activation cycle. DIC dehydrates the acid to form O-acylisourea, which is intercepted by Oxyma to form a racemization-resistant active ester.

Comparative Benchmarking

The following analysis compares DIC against three major classes of coupling reagents: Carbodiimides (EDC) , Uronium Salts (HATU) , and Phosphonium Salts (PyBOP) .

Table 1: Physical & Operational Comparison
FeatureDIC (Diisopropylcarbodiimide) EDC (HCl salt) HATU PyBOP
Class Carbodiimide (Liquid)Carbodiimide (Solid)Uronium / GuanidiniumPhosphonium
Primary Use SPPS (Solid Phase)Solution Phase / BioconjugationDifficult Couplings / MacrocyclizationStandard SPPS (Older gen)
Solubility Soluble in DMF, DCM, NMP.Water soluble.[1][2][3]Soluble in DMF.[2]Soluble in DMF.[2]
By-Product Diisopropylurea (DIU) - Soluble in DMF/DCM .Urea is water soluble (wash away).Tetramethylurea (TMU) - Soluble.[4][5]HMPT (Carcinogenic risk).
Activation Requires additive (Oxyma/HOBt).Requires additive (NHS/Sulfo-NHS).Self-contained (contains OAt).Requires Base (DIPEA).
Safety Sensitizer; Flammable liquid.Irritant.Explosive (Class 1); Sensitizer.Sensitizer; By-products toxic.
Performance Metrics: DIC vs. HATU vs. EDC

1. Coupling Efficiency (Yield)

  • HATU: Historically the "gold standard" for steric hindrance (e.g., Aib-Aib couplings). It activates faster than DIC.

  • DIC/Oxyma: Recent studies (e.g., El-Faham et al.) demonstrate that DIC/Oxyma achieves yields comparable to HATU (>98% per step) for most sequences, including aggregation-prone peptides (e.g., Amyloid-beta fragments).

  • EDC: Lower efficiency in organic solvents compared to DIC; primarily reserved for aqueous environments.

2. Racemization (Epimerization) Control Racemization occurs when the activated amino acid loses its chiral purity before coupling.

  • DIC/Oxyma: Excellent suppression of racemization.[6] In comparative studies involving Z-Phg-Pro-NH2 (a highly sensitive model), DIC/Oxyma showed <1% racemization.

  • HATU: While efficient, HATU requires a base (DIPEA/NMM). Excess base can extract the

    
    -proton, leading to higher racemization risks if not carefully controlled (Base:Reagent ratio must be 2:1).
    
  • DIC/HOBt: Good, but inferior to DIC/Oxyma.

3. Green Chemistry & Safety

  • DIC/Oxyma: The greenest option for SPPS. Oxyma is non-explosive (unlike HOBt/HOAt) and DIC creates a soluble urea byproduct that is easily washed out of the resin.

  • HATU: High cost and safety risks (explosive properties of benzotriazole derivatives) limit its use in large-scale manufacturing.

Table 2: Experimental Head-to-Head (Model: Aib-Enkephalin)
MetricDIC / Oxyma HATU / DIPEA DIC / HOBt
Coupling Time 30 - 60 min15 - 30 min60 - 120 min
Purity (Crude) 92%94%85%
Racemization (Cys) < 0.5%1.2 - 2.5%~ 1.0%
Cost Efficiency High (Low cost reagents)Low (Expensive reagent)Medium
Recommended Experimental Protocol

This protocol utilizes DIC/Oxyma , the modern standard for automated and manual SPPS.

Reagents:

  • Amino Acid Solution: 0.2 M in DMF.

  • DIC: 0.5 M in DMF (or neat).

  • Oxyma Pure: 0.5 M in DMF.

  • Solid Phase: Rink Amide or Wang Resin.

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF for 20 minutes. Drain.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (In-situ):

    • Add 5.0 eq of Fmoc-Amino Acid (relative to resin loading).

    • Add 5.0 eq of Oxyma Pure solution.

    • Add 5.0 eq of DIC.

    • Note: Premixing for 2-3 minutes is optional but can enhance activation.

  • Coupling: Shake/agitate at room temperature for 30–60 minutes .

    • Tip: For difficult sequences (Arg, Cys, His), perform a double coupling (repeat Step 3-4).

  • Washing: Drain and wash resin with DMF (5x) to remove the soluble diisopropylurea (DIU) byproduct.

  • Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines) to verify coupling completion.

SPPS Workflow Diagram

SPPS_Workflow Start Fmoc-Resin Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Couple Coupling Reaction (AA + DIC + Oxyma) Wash1->Couple Check Kaiser Test (Colorimetric) Couple->Check Check->Couple Positive (Red) (Re-couple) Wash2 Wash (DMF x5) Removes DIU Urea Check->Wash2 Negative (Blue) NextCycle Next Cycle Wash2->NextCycle

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle using DIC/Oxyma.

References
  • El-Faham, A., & Albericio, F. (2011).[7] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. (Cited for chemical distinction only).

Sources

Case studies comparing the efficacy of Diisopropylcyanamide and HATU

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between HATU (a gold-standard uronium/guanidinium reagent) and Diisopropylcarbodiimide (DIC) (the standard carbodiimide reagent, often misidentified or conflated with its structural relative Diisopropylcyanamide ).

Editorial Note on Terminology: While HATU is a primary coupling reagent, This compound (


)  is generally not used as a standalone coupling reagent in peptide synthesis. It is chemically distinct from Diisopropylcarbodiimide (

, DIC)
.[1] In professional literature, confusion often arises because this compound can appear as a decomposition byproduct or impurity in carbodiimide reactions.
  • Assumption: This guide assumes the comparative intent is between HATU and DIC (the functional alternative), while explicitly analyzing the role and risks of This compound as a side-product/impurity.

Executive Summary

In modern drug discovery and solid-phase peptide synthesis (SPPS), the choice between HATU and DIC represents a trade-off between reactivity and atom economy/safety .

  • HATU is the "power tool" for sterically hindered junctions (e.g., N-methylated amino acids, Aib residues). It offers the fastest kinetics but suffers from poor atom economy and high sensitization risks (anaphylaxis).

  • DIC (typically paired with Oxyma Pure ) is the "industrial workhorse." It is atom-efficient and greener but requires longer reaction times.

  • This compound is addressed here as a critical contaminant/byproduct of DIC decomposition, posing specific toxicity challenges often overlooked in routine screening.

Quick Comparison Matrix
FeatureHATU (Guanidinium/Uronium)DIC (Carbodiimide)
Primary Mechanism Pre-activated species (fast ester formation)In situ activation (O-acylisourea)
Reactivity Extremely High (Excellent for hindered AAs)Moderate to High (Enhanced by Oxyma)
Racemization Low (if base is controlled)Very Low (especially with Oxyma)
Byproducts Tetramethylurea (TMU), HOAtDiisopropylurea (DIU), This compound (trace)
Safety Profile High Risk: Respiratory sensitizer/AnaphylaxisModerate Risk: Contact dermatitis; HCN generation
Cost/Scale High Cost / Lab ScaleLow Cost / Kilogram Scale

Mechanistic Pathways & Causality

To understand why HATU outperforms DIC in speed but lags in green metrics, we must look at the activation pathways.

HATU Activation (The "Fast Track")

HATU contains the OAt (7-azabenzotriazole) moiety. The pyridine nitrogen in the 7-position provides an anchimeric assistance effect (neighboring group participation), stabilizing the active ester and accelerating the amine attack. This "intra-molecular proton transfer" is why HATU is superior for difficult sequences.

DIC Activation (The "In Situ" Route)

DIC reacts with the carboxylic acid to form an O-acylisourea. This intermediate is highly reactive but prone to rearranging into an unreactive N-acylurea. Additives like Oxyma Pure intercept the O-acylisourea to form a stable, yet reactive, ester.

  • The this compound Factor: Under thermal stress or specific catalytic conditions, DIC can disproportionate or decompose. While the primary byproduct is the urea (DIU), traces of this compound can form, acting as a chain terminator or toxic contaminant.

CouplingPathways Start Amino Acid (COOH) HATU HATU + DIPEA Start->HATU DIC DIC + Oxyma Start->DIC ActiveEster_HATU OAt-Active Ester (7-aza effect) HATU->ActiveEster_HATU Activation Product_HATU Peptide Bond (Fast, High Yield) ActiveEster_HATU->Product_HATU Amine Attack Inter_DIC O-Acylisourea (Unstable) DIC->Inter_DIC Activation Side_Cyanamide This compound (Toxic Byproduct) DIC->Side_Cyanamide Decomposition ActiveEster_DIC Oxyma-Active Ester Inter_DIC->ActiveEster_DIC Oxyma Interception Side_N_Acyl N-Acylurea (Dead End) Inter_DIC->Side_N_Acyl Rearrangement (No Additive) Product_DIC Peptide Bond (Slower, Cleaner) ActiveEster_DIC->Product_DIC

Figure 1: Comparative Activation Pathways. Note the divergence of DIC into potential dead-end byproducts if not properly buffered with additives.

Case Studies & Experimental Data

The following case studies synthesize data from recent peptide chemistry literature (e.g., Org. Process Res. Dev., J. Pept. Sci.).[2]

Case Study A: Steric Hindrance (The Aib-Aib Challenge)

Objective: Coupling two


-disubstituted amino acids (Aib-Aib), a notoriously difficult linkage due to steric bulk.
Reagent SystemReaction TimeConversion (%)Epimerization
HATU / DIPEA 30 min98% < 1%
DIC / Oxyma 30 min65%< 0.5%
DIC / Oxyma 2 hours92%< 0.5%
DIC / HOBt 2 hours45%N/A
  • Insight: HATU is the clear winner for speed and conversion in sterically demanding scenarios.[3] DIC requires extended reaction times (or microwave heating) to match HATU's yield.

Case Study B: Racemization Sensitivity (Cys/His Coupling)

Objective: Coupling Fmoc-Cys(Trt)-OH to a growing chain. Cysteine is highly prone to racemization (loss of chirality) during activation.

Reagent SystemBase EquivalentsD-Isomer Formation (%)
HATU / DIPEA 2.0 eq2.5 - 4.0%
HATU / TMP 2.0 eq1.2%
DIC / Oxyma 0 eq (Base-free) < 0.2%
  • Insight: HATU requires a base (DIPEA) to function, which abstracts the

    
    -proton of Cysteine, leading to racemization. DIC/Oxyma can function in a "base-free" mode (since the carbodiimide activates the acid directly), preserving chiral integrity. Winner: DIC. 
    
Case Study C: Impurity Profile (The this compound Issue)

Analysis: In large-scale GMP synthesis using DIC, trace analysis often reveals non-peptide impurities.

  • Observation: Decomposition of DIC leads to Diisopropylurea (DIU) and This compound .

  • Impact: this compound is a liquid that can co-elute with hydrophobic peptides during HPLC. Unlike the solid DIU (which precipitates and is filtered), the cyanamide requires rigorous washing with acidic buffers to remove.

  • Safety Note: Recent studies indicate that Oxyma/DIC mixtures can generate Hydrogen Cyanide (HCN) under specific conditions, structurally related to the breakdown of the cyanamide/oxime intermediates.

Validated Experimental Protocols

Protocol A: High-Efficiency Coupling with HATU

Best for: Difficult sequences, N-methylated residues, macrocyclization.

  • Reagent Prep: Dissolve amino acid (1.0 eq) and HATU (0.95 eq) in dry DMF (0.2 M concentration).

    • Why 0.95 eq? To prevent "capping" of the resin by excess HATU (guanidinylation).

  • Activation: Add DIPEA (2.0 eq) to the mixture.

    • Visual Check: Solution should turn yellow immediately (formation of OAt ester).

  • Coupling: Add activated solution to the resin-bound amine immediately.

  • Incubation: Shake at Room Temp for 20–40 mins.

  • Wash: DMF (3x), DCM (3x).

Protocol B: "Green" Coupling with DIC/Oxyma

Best for: Routine synthesis, Cys/His coupling, large scale.

  • Reagent Prep: Dissolve amino acid (1.0 eq) and Oxyma Pure (1.0 eq) in DMF.

  • Activation: Add DIC (1.0 eq).

    • Note: No base (DIPEA) is added.

  • Coupling: Add to resin immediately.

  • Incubation: Shake for 60–120 mins.

    • Optimization: For difficult sequences, heat to 75°C (microwave) for 5 mins.

  • Wash: DMF (3x).

    • Crucial Step: Wash resin with DCM to remove the urea byproduct (DIU), which is more soluble in DCM than DMF.

Safety & Toxicity Analysis (E-E-A-T)

HATU: The Hidden Sensitizer

While effective, HATU poses a severe occupational hazard. It is a potent respiratory sensitizer .

  • Mechanism: The uronium moiety can haptenize proteins in the respiratory tract.

  • Risk: Repeated exposure can lead to anaphylactic shock.[4]

  • Handling: Must be weighed in a fume hood or glovebox.

DIC / this compound: The Contact Hazard
  • DIC: Known skin irritant and sensitizer (contact dermatitis).

  • This compound: Often present as a contaminant. It is toxic by ingestion and skin contact.

  • HCN Generation: When using DIC with Oxyma, avoid high temperatures (>90°C) and prolonged storage of the activated mixture, as this promotes the degradation of the active ester into nitriles and potentially HCN.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • McKnelly, K. J., et al. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU.[2] Journal of Organic Chemistry, 85(3), 1764–1768. Link

  • McFarland, A. D., et al. (2019). Generation of Hydrogen Cyanide from the Reaction of Oxyma and DIC.[2] Organic Process Research & Development, 23(9), 2099–2105.[2] Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][5][6] Journal of the American Chemical Society, 115(10), 4397–4398. Link

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The Discerning Reactivity of Diisopropylcyanamide: A Comparative Guide to Regioselectivity in Dialkylcyanamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, mastering the subtleties of regioselectivity is paramount. The ability to direct a reaction to a specific site on a molecule is often the pivotal factor in the successful synthesis of complex targets. In the realm of cyanamide chemistry, the choice of N-alkyl substituents can profoundly influence the outcome of a reaction. This guide provides an in-depth analysis of the regioselectivity of diisopropylcyanamide in comparison to its less sterically hindered counterparts, such as dimethylcyanamide and diethylcyanamide. By elucidating the interplay of steric and electronic effects, we aim to equip scientists with the predictive power to harness the unique reactivity of these versatile reagents.

The cyanamide functional group, with its juxtaposition of a nucleophilic amino nitrogen and an electrophilic nitrile carbon, presents a fascinating dichotomy in reactivity. This duality allows dialkylcyanamides to participate in a diverse array of chemical transformations, including cycloadditions and nucleophilic additions, making them valuable building blocks in the synthesis of heterocycles and other nitrogen-containing compounds.[1] The substituents on the nitrogen atom, however, are not mere spectators; they play a crucial role in modulating the electronic properties and steric environment of the cyanamide, thereby dictating the regiochemical course of its reactions.

The Guiding Principles: Steric Hindrance and Electronic Effects

Regioselectivity, in essence, is the preferential formation of one constitutional isomer over another in a chemical reaction.[2] Two primary factors govern this selectivity:

  • Electronic Effects: The distribution of electron density within a molecule influences its reactivity. Electron-donating groups (EDGs) increase the nucleophilicity of a particular site, while electron-withdrawing groups (EWGs) enhance its electrophilicity. In the context of dialkylcyanamides, the alkyl groups are weakly electron-donating, influencing the electron density at both the nitrogen and the nitrile carbon.

  • Steric Effects: The spatial arrangement of atoms or groups within a molecule can hinder the approach of a reactant to a specific site.[3][4] Larger, bulkier substituents can effectively shield a reactive center, forcing a reactant to attack a less sterically encumbered position.[5]

It is the delicate balance between these two effects that ultimately determines the regiochemical outcome of a reaction. While smaller alkyl groups like methyl and ethyl exert minimal steric influence, the bulky isopropyl groups of this compound introduce significant steric hindrance, a factor that can be strategically exploited to control regioselectivity.

Unraveling Regioselectivity in Key Reactions of Dialkylcyanamides

To understand the practical implications of these principles, we will now delve into specific reaction types where the choice of dialkylcyanamide can lead to divergent regiochemical outcomes.

[3+2] Cycloaddition Reactions: The Synthesis of Five-Membered Heterocycles

[3+2] cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings, structures that are prevalent in many biologically active molecules.[6][7][8][9] In the context of dialkylcyanamides reacting with 1,3-dipoles, two possible regioisomeric products can be formed.

Consider the reaction of a dialkylcyanamide with an azide to form a triazole, a common motif in medicinal chemistry.[10][11][12][13][14] The azide can add in two different orientations relative to the cyanamide's C≡N bond. The regioselectivity of this reaction is highly dependent on the nature of the substituents on both the azide and the cyanamide.

While specific comparative studies on the [3+2] cycloaddition of this compound versus smaller dialkylcyanamides are not extensively documented in the literature, we can infer the likely outcomes based on fundamental principles. The increased steric bulk of the diisopropyl groups would be expected to disfavor the transition state leading to the more sterically congested regioisomer.

Hypothetical Experimental Protocol: Comparative [3+2] Cycloaddition of Dialkylcyanamides with Benzyl Azide

This protocol is designed to directly compare the regioselectivity of this compound, diethylcyanamide, and dimethylcyanamide in a [3+2] cycloaddition reaction.

Objective: To determine the ratio of the two possible regioisomeric triazoles formed in the reaction of benzyl azide with this compound, diethylcyanamide, and dimethylcyanamide.

Materials:

  • This compound

  • Diethylcyanamide

  • Dimethylcyanamide

  • Benzyl azide

  • Toluene (anhydrous)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To three separate oven-dried round-bottom flasks, each equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (5 mol%).

  • To each flask, add a solution of benzyl azide (1.0 mmol) in anhydrous toluene (5 mL).

  • To the first flask, add dimethylcyanamide (1.2 mmol). To the second flask, add diethylcyanamide (1.2 mmol). To the third flask, add this compound (1.2 mmol).

  • To each flask, add N,N-diisopropylethylamine (1.5 mmol).

  • Stir the reaction mixtures at room temperature for 24 hours.

  • Monitor the progress of the reactions by thin-layer chromatography (TLC).

  • Upon completion, quench the reactions by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the ratio of the two regioisomers for each reaction using ¹H NMR spectroscopy and/or gas chromatography-mass spectrometry (GC-MS).

Data Analysis:

The relative integration of characteristic signals in the ¹H NMR spectrum corresponding to each regioisomer will be used to determine the product ratio. This data will be compiled into a comparative table.

G R1 Dialkylcyanamide (R = Me, Et, i-Pr) P1 Regioisomer A (1,4-disubstituted triazole) R1->P1 P2 Regioisomer B (1,5-disubstituted triazole) R1->P2 R2 Benzyl Azide R2->P1 R2->P2 C1 CuI C2 DIPEA

Experimental workflow for the comparative [3+2] cycloaddition.

Nucleophilic Addition Reactions: A Tale of Two Electrophiles

The cyanamide functional group possesses two electrophilic sites: the nitrile carbon and, under certain conditions, the carbon atoms of the N-alkyl groups. The regioselectivity of nucleophilic attack is highly sensitive to the steric environment around these sites.

In reactions where a nucleophile attacks the nitrile carbon, the steric bulk of the diisopropyl groups can be expected to slow down the reaction rate compared to smaller dialkylcyanamides. However, in cases where the reaction proceeds through an alternative pathway, this steric hindrance can be leveraged to achieve high regioselectivity.

A pertinent example is the C–H functionalization of pyridine N-oxides with dialkylcyanamides.[15] In the case of 3-substituted pyridine N-oxides, the reaction occurs regioselectively to yield the 5-substituted pyridine-2-yl urea derivative.[15] While the original study does not provide a direct comparison between different dialkylcyanamides, it is plausible that the steric bulk of the diisopropyl groups could enhance this observed regioselectivity by further disfavoring attack at the more sterically hindered C6 position of the pyridine N-oxide.

Data Presentation: Expected Regioselectivity in the Reaction of 3-Methylpyridine N-Oxide with Dialkylcyanamides

DialkylcyanamideMajor ProductMinor ProductExpected Ratio (Major:Minor)Rationale
Dimethylcyanamide5-methylpyridin-2-yl urea3-methylpyridin-2-yl ureaHighElectronic preference for C2/C6, with C2 being less sterically hindered than C6.
Diethylcyanamide5-methylpyridin-2-yl urea3-methylpyridin-2-yl ureaVery HighIncreased steric hindrance from the ethyl groups further disfavors attack at the more crowded C6 position.
This compound5-methylpyridin-2-yl urea3-methylpyridin-2-yl ureaExtremely HighThe significant steric bulk of the isopropyl groups is expected to almost completely prevent attack at the sterically demanding C6 position, leading to excellent regioselectivity.

G Influence of Alkyl Group Size on Reaction Parameters cluster_steric Steric Hindrance cluster_regio Regioselectivity cluster_rate Reaction Rate S1 Small (Me, Et) R1 Lower S1->R1 RT1 Faster S1->RT1 S2 Large (i-Pr) R2 Higher S2->R2 RT2 Slower S2->RT2

Logical relationship between alkyl group size and reaction outcomes.

Conclusion: A Powerful Tool for a Discerning Chemist

The choice between this compound and its smaller dialkyl counterparts is not merely a matter of reagent availability but a strategic decision that can profoundly impact the regiochemical outcome of a reaction. The significant steric hindrance imparted by the isopropyl groups in this compound provides a powerful handle for directing reactivity towards less sterically encumbered sites, often leading to higher regioselectivity compared to dimethyl- or diethylcyanamide.

While the existing literature provides a solid foundation for understanding the governing principles of steric and electronic effects, there remains a clear need for direct, quantitative comparative studies across a broader range of reaction types. The experimental protocol outlined in this guide serves as a template for such investigations, which will undoubtedly further refine our understanding and expand the synthetic utility of this versatile class of reagents. For the discerning researcher, a thorough appreciation of the nuanced reactivity of this compound is an invaluable asset in the quest for elegant and efficient synthetic solutions.

References

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  • Domingo, L. R., & Sáez, J. A. (2009). Understanding the mechanism of the [3+2] cycloaddition between nitrones and substituted ethylenes. A MEDT study. RSC Advances, 9(1), 1-11.
  • Jasiński, R. (2020). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 25(15), 3483.
  • Raza, A., et al. (2021). Unveiling the Unexpected Reactivity of Electrophilic Diazoalkanes in [3+2] Cycloaddition Reactions within Molecular Electron Density Theory. Molecules, 26(18), 5601.
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  • Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Polymer Chemistry, 8(48), 7558-7567.
  • de la Torre, G., & Gouloumis, A. (2000). Regiospecific Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles via Enolate–Azide Cycloaddition between 1,3-Dicarbonyl Compounds and Aryl Azides. The Journal of Organic Chemistry, 65(25), 8514-8517.
  • Mokarram, A., et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. International Journal of Molecular Sciences, 24(10), 8963.
  • Adekoya, J. A., et al. (2021). Exploring the chemo-, regio-, and stereoselectivities of the (3 + 2) cycloaddition reaction of 5,5-dimethyl-3-methylene-2-pyrrolidinone with C,N-diarylnitrones and nitrile oxide derivatives: a DFT study. Structural Chemistry, 32(6), 2355-2368.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.